molecular formula C7H15NO2 B555540 (R)-2-Amino-4,4-dimethylpentanoic acid CAS No. 88319-43-1

(R)-2-Amino-4,4-dimethylpentanoic acid

货号: B555540
CAS 编号: 88319-43-1
分子量: 145,11 g/mole
InChI 键: LPBSHGLDBQBSPI-RXMQYKEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Amino-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145,11 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426199
Record name 4-Methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88319-43-1
Record name 4-Methyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-4,4-dimethylpentanoic Acid: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine or (R)-γ-methyl-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This structural feature imparts unique properties, making it a subject of interest in medicinal chemistry and drug design. Its incorporation into peptides can induce specific conformations and increase metabolic stability. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological characteristics of this compound, drawing upon available data for the compound and its closely related analogs.

Physicochemical Properties

This compound is a white solid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂N/A
Molecular Weight 145.20 g/mol N/A
Melting Point 272-274 °C (decomposes)[1]
Appearance White solid[2]
Solubility Soluble in water[2]

Synthesis and Analysis

For analytical characterization, High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids. A typical HPLC analysis would involve pre-column derivatization to enable UV or fluorescence detection.

Experimental Workflow: Synthesis and Purification (Hypothetical)

The following diagram outlines a plausible workflow for the synthesis and purification of this compound, adapted from methodologies for similar chiral amino acids.

G cluster_synthesis Synthesis cluster_resolution Enzymatic Resolution cluster_purification Purification & Analysis start Starting Materials (e.g., Pivalaldehyde) strecker Strecker Synthesis start->strecker racemate Racemic Mixture of 2-Amino-4,4-dimethylpentanoic acid strecker->racemate enzyme Enzymatic Resolution racemate->enzyme enantiomers (R)- and (S)-Enantiomers enzyme->enantiomers separation Chromatographic Separation enantiomers->separation analysis Purity & Identity Confirmation (HPLC, NMR, MS) separation->analysis product This compound analysis->product

A potential workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

Direct and extensive biological data for this compound is limited. However, studies on its L-enantiomer, γ-methyl-L-leucine, and a fluorinated analog provide strong indications of its potential biological role.

Interaction with Amino Acid Transporters

Research on a fluorinated analog, (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, has shown that these compounds are substrates for the L-type amino acid transporter 1 (LAT1).[4][5] LAT1 is a crucial transporter for large neutral amino acids across the blood-brain barrier and is often overexpressed in cancer cells to meet their high metabolic demands. This suggests that this compound is likely also a substrate for LAT1, which could be exploited for targeted drug delivery to the brain or tumors.

Receptor Antagonism

Studies on γ-methyl-L-leucine have demonstrated that its incorporation into peptides can lead to potent and selective antagonism of endothelin (ETA and ETB) receptors.[2] Furthermore, it has been shown to modulate the binding affinity of peptides to the neuropeptide Y2 receptor (Y2R), which is involved in appetite regulation.[5] While these studies focus on the L-enantiomer, they highlight the potential for the unique steric bulk of the neopentylglycine scaffold to influence peptide-receptor interactions.

Experimental Protocol: In Vitro Cellular Uptake Assay

To investigate the interaction of this compound with amino acid transporters like LAT1, a competitive uptake assay can be performed. The following is a generalized protocol adapted from studies on similar amino acid analogs.

Objective: To determine if this compound inhibits the uptake of a known radiolabeled LAT1 substrate (e.g., [³H]-L-Leucine) in a LAT1-expressing cell line (e.g., a glioma cell line).

Materials:

  • LAT1-expressing cancer cell line

  • Cell culture medium and reagents

  • This compound

  • [³H]-L-Leucine (radiolabeled substrate)

  • Scintillation counter and fluid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate the LAT1-expressing cells in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

  • Uptake: Add a fixed concentration of [³H]-L-Leucine to each well and incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-L-Leucine uptake against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Potential Signaling Pathway Involvement

Given its likely transport by LAT1, this compound could influence cellular signaling pathways that are sensitive to amino acid availability, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAT1 LAT1 mTORC1 mTORC1 LAT1->mTORC1 Amino Acid Sensing Compound (R)-2-Amino-4,4- dimethylpentanoic acid Compound->LAT1 Transport Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation

Hypothesized involvement in the mTORC1 signaling pathway via LAT1 transport.

Conclusion

This compound is a synthetic amino acid with unique structural features that hold promise for applications in drug development. While direct and comprehensive biological data for the (R)-enantiomer is still emerging, research on its analogs suggests a likely role as a substrate for the LAT1 amino acid transporter, opening avenues for targeted delivery strategies. Further investigation into its synthesis, pharmacological activity, and specific interactions with biological targets is warranted to fully elucidate its potential in medicinal chemistry. The experimental frameworks provided in this guide offer a starting point for such research endeavors.

References

Synthesis and Purification of (R)-2-Amino-4,4-dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-4,4-dimethylpentanoic acid , also known as L-tert-leucine , is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky and hydrophobic tert-butyl group makes it a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), chiral auxiliaries, and ligands. This guide provides an in-depth overview of the primary synthetic and purification strategies for producing high-purity this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis, which offers high enantioselectivity, and chemical synthesis of a racemic mixture followed by chiral resolution.

Enzymatic Synthesis

Enzymatic methods are highly favored for their stereospecificity, mild reaction conditions, and environmental friendliness, often yielding the desired (R)-enantiomer with high optical purity. The most common precursor for these syntheses is trimethylpyruvate.

Leucine dehydrogenase (LeuDH) catalyzes the NAD(P)H-dependent reductive amination of α-keto acids. In the presence of ammonia and a reduced cofactor (NADH), LeuDH converts trimethylpyruvate to L-tert-leucine with excellent enantioselectivity.

To overcome the high cost of the NADH cofactor, a secondary enzyme system is typically employed for its regeneration. Common choices include formate dehydrogenase (FDH), which converts formate to carbon dioxide, or glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone.

Experimental Protocol: Whole-Cell Synthesis using LeuDH and FDH

This protocol describes a whole-cell biocatalytic process using recombinant E. coli co-expressing LeuDH and FDH.

  • Biocatalyst Preparation: E. coli cells co-expressing LeuDH and FDH are cultivated and harvested. The cell paste is used directly in the reaction.

  • Reaction Setup: In a temperature-controlled reactor, a mixture of glucose, trimethylpyruvate (TMP), and ammonium chloride is prepared in water.

  • Bioconversion: The recombinant whole-cell biocatalyst is added to the reaction mixture. The pH is maintained at approximately 8.5 by the controlled addition of aqueous ammonia.

  • Reaction Monitoring: The reaction progress is monitored by measuring the consumption of TMP or the formation of L-tert-leucine.

  • Termination: Upon completion, the reaction mixture is heated to 60°C to deactivate the enzymes, followed by centrifugation to remove the cell mass.

Branched-chain aminotransferases (BCATs) catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to an α-keto acid acceptor. This method produces L-tert-leucine from trimethylpyruvate with high enantiomeric excess. A key challenge with this approach is the product inhibition by 2-ketoglutarate, a by-product of the reaction. To address this, a coupled enzyme system can be employed to remove the 2-ketoglutarate.

Experimental Protocol: Coupled Enzymatic Synthesis with BCAT and Aspartate Aminotransferase (AspAT)

This protocol outlines a coupled reaction system to mitigate product inhibition.

  • Reaction Components: The reaction mixture consists of trimethylpyruvate, L-glutamate (as the amino donor), and purified BCAT and AspAT enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Initiation: The reaction is initiated by the addition of the enzymes.

  • Coupled Reaction: The BCAT catalyzes the formation of L-tert-leucine and 2-ketoglutarate. The AspAT then converts the 2-ketoglutarate and an amino donor (e.g., aspartate) to L-glutamate and oxaloacetate, thus shifting the equilibrium towards product formation.

  • Monitoring and Work-up: The formation of L-tert-leucine is monitored over time. Once the reaction reaches completion, the enzymes are removed, typically by precipitation or filtration.

Chemical Synthesis and Chiral Resolution

An alternative to direct asymmetric synthesis is the production of racemic 2-Amino-4,4-dimethylpentanoic acid followed by the separation of the enantiomers.

The bislactim ether method is a well-established route for the synthesis of various amino acids, including racemic tert-leucine. This method involves the alkylation of a glycine enolate equivalent.

The separation of enantiomers, known as resolution, is a critical step. A common method is the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Resolution using Dibenzoyl-D-tartaric Acid

This protocol details the resolution of (DL)-tert-leucine using dibenzoyl-D-tartaric acid as the resolving agent.

  • Salt Formation: (DL)-tert-leucine is dissolved in water, and a stoichiometric amount of dibenzoyl-D-tartaric acid monohydrate is added. The mixture is stirred at room temperature for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt, L-tert-leucine dibenzoyl-D-tartrate.

  • Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration. The filtrate, enriched in the D-enantiomer, can be processed separately.

  • Liberation of the Amino Acid: The isolated tartrate salt is suspended in water, and a strong acid, such as sulfuric acid, is added to protonate the amino acid and liberate the dibenzoyl-D-tartaric acid, which can be recovered.

  • Isolation of the (R)-enantiomer: The aqueous solution containing the L-tert-leucine salt is further processed to isolate the free amino acid. This can involve neutralization and subsequent crystallization.

Purification

The final purification of this compound is crucial to meet the stringent purity requirements for pharmaceutical applications. Crystallization is the most common method.

Experimental Protocol: Purification by Crystallization

  • Dissolution: The crude L-tert-leucine is dissolved in a minimal amount of hot water.

  • pH Adjustment: The pH of the solution is adjusted to the isoelectric point of L-tert-leucine (around 5.9) to minimize its solubility.

  • Cooling and Crystallization: The solution is slowly cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold water or an alcohol/water mixture, and dried under vacuum.

Data Presentation

The following tables summarize quantitative data from various synthetic and purification methods for this compound.

Table 1: Enzymatic Synthesis of this compound

Enzyme SystemSubstrate ConcentrationProduct ConcentrationYield/ConversionEnantiomeric Excess (ee)Reference
BCAT/AspAT/PDC100 mM Trimethylpyruvate89.2 mM89.2%>99%
LeuDH/FDH (whole cell)0.6 M Trimethylpyruvate---
Engineered LeuDH--->99%

Table 2: Chemical Synthesis and Resolution of 2-Amino-4,4-dimethylpentanoic Acid

MethodStarting MaterialResolving AgentYieldChiral PurityChemical PurityReference
Bislactim Ether SynthesisMethyl glycinate hydrochloride-64% (racemic ester)--
Chiral Resolution(DL)-tert-LeucineDibenzoyl-D-tartaric acid74% (L-tert-leucine)99.9%99.9%

Visualizations

The following diagrams illustrate the key synthetic pathways and the overall workflow.

Enzymatic_Synthesis_LeuDH cluster_cofactor Cofactor Regeneration TMP Trimethylpyruvate LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH NH3 Ammonia NH3->LeuDH NADH NADH NADH->LeuDH L_Tle (R)-2-Amino-4,4- dimethylpentanoic acid LeuDH->L_Tle NAD NAD+ LeuDH->NAD FDH Formate Dehydrogenase (FDH) NAD->FDH FDH->NADH Regenerated CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Caption: Reductive amination of trimethylpyruvate using Leucine Dehydrogenase (LeuDH) with NADH cofactor regeneration.

Enzymatic_Synthesis_BCAT TMP Trimethylpyruvate BCAT Branched-Chain Aminotransferase (BCAT) TMP->BCAT L_Glu L-Glutamate L_Glu->BCAT L_Tle (R)-2-Amino-4,4- dimethylpentanoic acid BCAT->L_Tle a_KG α-Ketoglutarate BCAT->a_KG

Caption: Asymmetric amination of trimethylpyruvate using Branched-Chain Aminotransferase (BCAT).

Overall_Workflow cluster_synthesis Synthesis Routes cluster_intermediate cluster_purification Purification enzymatic Enzymatic Synthesis (e.g., LeuDH, BCAT) crystallization Final Purification (Crystallization) enzymatic->crystallization chemical Chemical Synthesis (e.g., Bislactim Ether) racemic Racemic Mixture chemical->racemic resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic->resolution resolution->crystallization final_product High-Purity This compound crystallization->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

(R)-2-Amino-4,4-dimethylpentanoic acid CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-tert-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This unique structural feature imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve receptor affinity and selectivity, and influence secondary structure. This technical guide provides a comprehensive overview of its chemical properties, supplier information, and insights into its synthesis.

Chemical Properties and Identification

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

PropertyValue
CAS Number 88319-43-1
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
IUPAC Name (2R)-2-Amino-4,4-dimethylpentanoic acid
Synonyms (R)-tert-Leucine, D-Neopentylglycine

Supplier Information

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes information for some of the key suppliers.

SupplierPurity
Alchem Pharmtech,Inc.97+%
BOC Sciences>= 99%
Synthonix IncNot specified
Apollo Scientific LtdNot specified
BLD Pharmatech97%

Synthesis Methodologies

Conceptual Asymmetric Synthesis Workflow

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of this compound, drawing from established methods for similar compounds.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Pivalaldehyde Pivalaldehyde Condensation Asymmetric Condensation/ Alkylation Pivalaldehyde->Condensation Glycine_equivalent Chiral Glycine Equivalent Glycine_equivalent->Condensation Hydrolysis Hydrolysis Condensation->Hydrolysis Purification Purification/ Resolution Hydrolysis->Purification R_Tle This compound Purification->R_Tle

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Key Experimental Considerations
  • Chiral Auxiliary/Catalyst: The choice of a suitable chiral auxiliary or asymmetric catalyst is crucial for establishing the desired stereochemistry at the α-carbon. Common approaches include the use of chiral Schiff bases, phase-transfer catalysts, or enzymatic resolutions.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential to maximize both chemical yield and enantiomeric excess.

  • Purification: Purification of the final product often involves crystallization or chromatography to remove impurities and potentially to resolve any remaining racemic mixture. Techniques like chiral HPLC are necessary to determine the enantiomeric purity.

While detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary to manufacturers or described in specialized literature, a general approach for the synthesis of tert-leucine involves the alkylation of a glycine enolate equivalent. For the enantioselective synthesis, a chiral glycine equivalent is employed.

General Procedure Outline (based on related syntheses):

  • Formation of the Chiral Glycine Equivalent: A chiral auxiliary is reacted with glycine or a glycine derivative to form a chiral Schiff base or a related complex.

  • Deprotonation and Alkylation: The chiral glycine equivalent is deprotonated with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate, which is then reacted with a tert-butyl halide (e.g., tert-butyl bromide or iodide).

  • Hydrolysis: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the desired amino acid.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to afford the enantiomerically enriched this compound.

Biological Activity and Applications (Hypothetical)

Given the structural properties of this compound, its biological activity would likely be explored in the context of peptide and peptidomimetic drug design. The bulky tert-butyl group can be expected to influence peptide conformation and receptor binding.

Potential Signaling Pathway Involvement

The incorporation of this amino acid into a peptide therapeutic could modulate its interaction with specific cellular signaling pathways. For instance, if integrated into a peptide antagonist for a G-protein coupled receptor (GPCR), it could influence the binding affinity and downstream signaling.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Peptide Peptide with This compound Peptide->GPCR Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical modulation of a GPCR signaling pathway by a peptide containing the title compound.

Conclusion

This compound is a specialized amino acid with significant potential in the development of novel therapeutics. Its unique structural properties offer advantages in designing peptides and peptidomimetics with improved pharmacological profiles. While detailed experimental protocols for its synthesis and biological evaluation are not widely published, the information provided in this guide serves as a valuable resource for researchers initiating projects involving this compound. Further investigation into its specific biological activities and applications is warranted.

Spectroscopic Analysis of (R)-2-Amino-4,4-dimethylpentanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Amino-4,4-dimethylpentanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational methods. These predictions are coupled with detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the analysis of this and similar amino acid derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using widely accepted computational algorithms and can serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data
AtomPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-23.5 - 3.8Doublet4.0 - 6.0
H-31.8 - 2.0Multiplet
H-50.9 - 1.1Singlet
NH₂7.5 - 8.5Broad Singlet
COOH10.0 - 12.0Broad Singlet

Note: Predicted chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The exact chemical shifts of NH₂ and COOH protons are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (ppm)
C-1 (COOH)170 - 175
C-2 (CH)55 - 60
C-3 (CH₂)40 - 45
C-4 (C)30 - 35
C-5 (CH₃)25 - 30

Note: Predicted chemical shifts are referenced to TMS at 0.00 ppm.

Table 3: Predicted Key IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
N-H stretch (Amine)3300 - 3500Medium
C=O stretch (Carboxylic Acid)1700 - 1730Strong
N-H bend (Amine)1580 - 1650Medium
C-H stretch (Alkyl)2850 - 2960Strong
Table 4: Predicted Mass Spectrometry Fragmentation
m/zPredicted Fragment Ion
145[M]⁺ (Molecular Ion)
100[M - COOH]⁺
88[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for amino acids and should be adapted as necessary for the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Internal standard (e.g., TMS or DSS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of the internal standard to the solution.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Spectral width: -2 to 12 ppm

      • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096

      • Spectral width: 0 to 200 ppm

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the internal standard signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • This compound

  • Potassium bromide (KBr) for solid-state analysis, or a suitable solvent (e.g., CCl₄) for solution-phase analysis.

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR, KBr pellet press).

Procedure (ATR method):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure clamp.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation analysis.

Materials:

  • This compound

  • Solvent for sample dissolution (e.g., methanol, acetonitrile/water mixture)

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS).

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • For structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural features.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Compound This compound Dissolution Dissolution in Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Information NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

In-depth Technical Guide to the Crystal Structure of (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug development due to its unique structural properties. This guide provides a comprehensive overview of its crystalline structure, drawing upon available crystallographic data. While a specific crystal structure determination for the (R)-enantiomer is not publicly available, this document will utilize data from closely related structures, such as the racemate or the (S)-enantiomer, to infer and discuss the key structural features. Detailed experimental protocols for crystallization and X-ray diffraction, crucial for such structural studies, are also presented.

Introduction

This compound, also known as (R)-tert-leucine, is a chiral amino acid characterized by a bulky tert-butyl group attached to the α-carbon. This steric hindrance significantly influences its conformational freedom and its interactions in a biological context, making it a valuable building block in the design of peptidomimetics, chiral auxiliaries, and pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms in its solid state is paramount for predicting its behavior in different environments and for rational drug design.

The crystal structure of an amino acid reveals critical information about its molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement in the solid state. These details are fundamental for studies in polymorphism, solubility, and bioavailability, all of which are critical parameters in drug development.

Molecular and Crystal Structure

While a dedicated crystallographic study for the (R)-enantiomer of 2-Amino-4,4-dimethylpentanoic acid is not readily found in open literature, the principles of stereochemistry suggest that its fundamental molecular geometry will be the mirror image of its (S)-enantiomer. Furthermore, the crystal structure of the racemic mixture (containing both R and S enantiomers) provides invaluable insight into the packing and intermolecular interactions that govern the solid-state assembly of this molecule.

Typically, amino acids exist as zwitterions in the solid state, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The crystal packing is then dominated by a network of hydrogen bonds between these charged groups. The bulky tert-butyl side chain is expected to play a significant role in the overall crystal packing, likely segregating into hydrophobic domains.

Crystallographic Data

To provide a quantitative understanding, the following table summarizes typical crystallographic data that would be obtained for a small organic molecule like 2-Amino-4,4-dimethylpentanoic acid. Please note that the following data is representative and based on general knowledge of small molecule crystallography, as specific data for the target molecule could not be located.

ParameterValue
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c (for racemate) or P2₁ (for enantiopure)
Unit Cell Dimensions
a (Å)8 - 12
b (Å)5 - 8
c (Å)12 - 18
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)800 - 1200
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.1 - 1.3
R-factor < 0.05

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves crystallization, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

Method: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of this compound in a suitable solvent or solvent mixture. Good solvents for amino acids are often polar, such as water, ethanol, or mixtures thereof. The ideal solvent is one in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the amino acid at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle-pricked holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Single-Crystal X-ray Diffraction

Workflow for Data Collection and Structure Determination

experimental_workflow cluster_crystal Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount diffraction Data Collection (Diffraction Pattern) mount->diffraction xray_source X-ray Source (e.g., Mo Kα) integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Relevance in Drug Development

The precise knowledge of the crystal structure of this compound is invaluable for:

  • Rational Drug Design: Understanding the three-dimensional shape and hydrogen bonding capabilities of this amino acid allows for the design of more effective and specific drug candidates.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and stability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and the development of stable pharmaceutical formulations.

  • Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.

Conclusion

While a definitive crystal structure for this compound is not yet publicly documented, this guide outlines the fundamental principles and experimental methodologies required for its determination. The structural insights gained from such a study would be of considerable benefit to researchers in the fields of medicinal chemistry, materials science, and drug development, providing a solid foundation for the rational design and application of this unique chiral building block. The provided protocols and workflow serve as a practical guide for obtaining and analyzing the crystal structure of this and similar molecules.

An In-depth Technical Guide on the Solubility and Stability of (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-2-Amino-4,4-dimethylpentanoic acid, a non-polar, aliphatic amino acid characterized by its bulky tert-butyl side chain. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available physical properties with established principles of amino acid chemistry and general experimental protocols. The information herein is intended to guide researchers in handling, formulating, and assessing the stability of this unique amino acid.

Physicochemical Properties

This compound, also known as (R)-tert-butyl-leucine or D-neopentylglycine, possesses the following properties:

PropertyValueReference
CAS Number 88319-43-1[1][2][3][4][5][6]
Molecular Formula C7H15NO2[2][3][4][5][6]
Molecular Weight 145.20 g/mol [2][3][6]
Appearance White to off-white solid/powder[7]
Purity Typically ≥97%[2][4][5]
Storage Conditions Long-term in a cool, dry place[1]
Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure and the general principles of amino acid solubility, a qualitative profile can be inferred.

General Principles of Amino Acid Solubility:

  • Zwitterionic Nature: In their solid state and at their isoelectric point (pI) in solution, amino acids exist as zwitterions, possessing both a positive and a negative charge. This dipolar nature leads to strong intermolecular ionic attractions, resulting in high melting points and solubility in polar solvents like water.[8]

  • Effect of pH: The solubility of amino acids is significantly influenced by pH. At pH values below the pI, the carboxyl group is protonated, and the amino acid carries a net positive charge. At pH values above the pI, the amino group is deprotonated, and the amino acid carries a net negative charge. In both cases, the increased charge enhances interactions with polar solvents, generally leading to higher solubility compared to the solubility at the pI.[9][10]

  • Side Chain Influence: The "R" group, or side chain, plays a crucial role in determining solubility. The tert-butyl group in this compound is large and non-polar, which is expected to decrease its solubility in aqueous solutions compared to amino acids with smaller or more polar side chains.

  • Solvent Polarity: Amino acids are generally more soluble in polar solvents and less soluble in non-polar organic solvents.[8] The solubility in semi-polar solvents like alcohols is intermediate and decreases as the non-polar character of the alcohol increases (methanol > ethanol > propanol).[9]

Expected Solubility of this compound:

SolventExpected SolubilityRationale
Water Low to moderateThe polar amino and carboxyl groups contribute to water solubility, but the large hydrophobic tert-butyl side chain limits it.
Aqueous Acid (e.g., 0.1 M HCl) Higher than in pure waterProtonation of the carboxyl group leads to a net positive charge, increasing polarity and solubility.
Aqueous Base (e.g., 0.1 M NaOH) Higher than in pure waterDeprotonation of the amino group leads to a net negative charge, increasing polarity and solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol) Low to moderateExpected to be less soluble than in acidic or basic aqueous solutions.
Polar Aprotic Solvents (e.g., DMSO, DMF) Potentially higher for protected formsThe free amino acid may have limited solubility; however, derivatives like Fmoc-neopentylglycine are noted to improve solubility in these solvents.[7]
Non-polar Organic Solvents (e.g., Hexane, Toluene) Very low to insolubleThe overall polarity of the zwitterionic form is too high for significant interaction with non-polar solvents.[8]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol describes a general method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method followed by a suitable analytical quantification technique.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved amino acid. Suitable methods include:

      • High-Performance Liquid Chromatography (HPLC) with UV detection: This often requires pre-column derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a chromophore.[11]

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can be used for direct quantification without derivatization.[12][13]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

dot

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in drug development. While specific degradation studies are not available, a forced degradation study can be designed to identify potential degradation pathways.

General Principles of Amino Acid Stability:

  • Chemical Degradation: Amino acids can undergo various chemical degradation reactions, including oxidation, hydrolysis of the peptide bond (in peptides), and side-chain modifications.[14][15] For this compound, the bulky, non-polar side chain is relatively inert. The primary sites for potential degradation are the amino and carboxyl functional groups.

  • Physical Instability: This can include changes in physical form, such as aggregation in proteins, but is less of a concern for the free amino acid unless it is part of a larger molecule.[14]

Protocol 2: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, as recommended by regulatory guidelines for pharmaceutical substances.[16]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 105 °C) and a solution to heat in a controlled environment.

    • Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.

    • A control sample should be stored under normal conditions (e.g., 2-8 °C, protected from light).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

    • Analyze all samples (stressed and control) using a stability-indicating analytical method, typically a gradient HPLC method, capable of separating the parent compound from any degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the degradation products to understand the degradation pathways.

dot

stability_factors cluster_compound Compound Stability cluster_stressors Stress Conditions cluster_degradation Potential Degradation Compound This compound Degradation Degradation Products Compound->Degradation Acid Acidic pH Acid->Degradation Base Basic pH Base->Degradation Oxidation Oxidizing Agents (e.g., H2O2) Oxidation->Degradation Heat High Temperature Heat->Degradation Light UV/Visible Light Light->Degradation

References

Peptides Containing (R)-2-Amino-4,4-dimethylpentanoic Acid: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as potency, selectivity, and metabolic stability. (R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine, is a particularly intriguing building block due to its bulky and hydrophobic tert-butyl side chain. This unique structural feature can profoundly influence the conformation and biological activity of peptides. This technical guide provides a comprehensive overview of the methodologies used to synthesize and evaluate the biological activity of peptides containing this compound, and explores the potential impact of this amino acid on peptide function.

While specific quantitative data for a wide range of peptides containing this compound are not extensively available in publicly accessible literature, this guide will focus on the established principles and experimental approaches necessary for their study. We will present hypothetical data in the required tabular format to illustrate how such information should be presented and provide detailed experimental protocols that can be adapted for the synthesis and characterization of these novel peptides.

The Influence of this compound on Peptide Structure and Function

The incorporation of this compound can be expected to have several significant effects on a peptide's properties:

  • Conformational Constraint: The sterically demanding tert-butyl group can restrict the rotational freedom of the peptide backbone, favoring specific secondary structures such as β-turns or helical conformations. This can lead to a more pre-organized structure for receptor binding, potentially increasing affinity and selectivity.

  • Increased Hydrophobicity: The aliphatic side chain significantly increases the local hydrophobicity of the peptide. This can enhance interactions with hydrophobic pockets in target proteins and may improve membrane permeability.

  • Proteolytic Stability: The bulky side chain can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulation of Receptor Interactions: The unique shape and size of the neopentylglycine side chain can be used to probe and optimize interactions with specific receptor subsites, potentially leading to altered agonist or antagonist activity.

Quantitative Data on Biological Activity

To facilitate the comparison of biological activities, all quantitative data should be summarized in clearly structured tables. The following tables provide templates for how such data for peptides containing this compound could be presented for different biological applications.

Table 1: Hypothetical Antimicrobial Activity of Peptides Containing this compound

Peptide Sequence (X = this compound)Target OrganismMIC (µM)
Ac-K-X-V-R-L-X-I-NH₂Staphylococcus aureus12.5
Ac-K-X-V-R-L-X-I-NH₂Escherichia coli25
Ac-R-X-W-F-X-R-I-NH₂Candida albicans10

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Enzyme Inhibitory Activity of Peptides Containing this compound

Peptide Sequence (X = this compound)Target EnzymeIC₅₀ (nM)Kᵢ (nM)
Ac-P-X-F-Y(NO₂)-NH₂Cathepsin D15075
H-L-X-P-R-OHThrombin5020
Ac-W-X-D-A-NH₂Matrix Metalloproteinase-9250120

IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant

Table 3: Hypothetical Anticancer Activity of Peptides Containing this compound

Peptide Sequence (X = this compound)Cell LineGI₅₀ (µM)
c(R-G-D-X-V)U-87 MG (Glioblastoma)5.2
K-L-A-X-L-A-K-L-A-X-NH₂MCF-7 (Breast Cancer)8.7
R-X-D-F-K-NH₂A549 (Lung Cancer)15.1

GI₅₀: Growth Inhibition 50%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are representative protocols for the synthesis and biological evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted amines), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, including the incorporation of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Materials:

  • Test peptide

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Peptide Dilution: Prepare serial twofold dilutions of the test peptide in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the peptide dilutions. Include positive (no peptide) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

In Vitro Cancer Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental Workflow for Peptide Synthesis and Screening

experimental_workflow cluster_synthesis Peptide Synthesis cluster_screening Biological Screening s1 Solid-Phase Peptide Synthesis (Incorporating (R)-Npg) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (QC) s3->s4 b1 Antimicrobial Assays (MIC Determination) s4->b1 Purified Peptide b2 Enzyme Inhibition Assays (IC50/Ki Determination) s4->b2 Purified Peptide b3 Anticancer Assays (GI50 Determination) s4->b3 Purified Peptide

Caption: Workflow for the synthesis and biological screening of peptides containing this compound.

Hypothetical Signaling Pathway for an Anticancer Peptide

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Peptide (with (R)-Npg) Receptor Target Receptor Peptide->Receptor Binding Signal1 Signal Transducer 1 Receptor->Signal1 Activation Signal2 Signal Transducer 2 Signal1->Signal2 Phosphorylation Caspase9 Caspase-9 Signal2->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by an anticancer peptide.

Conclusion

The incorporation of this compound into peptides represents a promising avenue for the development of novel therapeutics with improved pharmacological profiles. While specific data on a wide range of such peptides is limited in the public domain, the experimental frameworks and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate these unique molecules. The steric bulk and hydrophobicity of the neopentylglycine side chain offer a powerful tool for modulating peptide conformation, stability, and biological activity. Systematic structure-activity relationship studies are essential to fully unlock the therapeutic potential of this non-proteinogenic amino acid.

The Strategic Role of (R)-2-Amino-4,4-dimethylpentanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid also known as (R)-tert-butylglycine, has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the bulky tert-butyl group, impart favorable properties to parent molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and constrained peptide conformations. This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on their role in the development of novel therapeutics.

Synthesis and Incorporation into Peptides

The primary application of this compound in drug discovery is as a component of peptidomimetics and other small molecule drugs. Its synthesis and incorporation into peptide chains are most commonly achieved through Fmoc solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain can present steric hindrance, necessitating optimized coupling conditions.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid into a peptide sequence on a solid support resin (e.g., Rink Amide resin).

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.

  • Repeat the piperidine treatment for 15-20 minutes.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and DMF.

2. Amino Acid Coupling:

  • Dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add an activator base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

3. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: Mefluleucine (Navacaprant, NV-5138)

A prominent example of a therapeutic agent incorporating a derivative of this compound is Mefluleucine, also known as Navacaprant ((S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid). This compound is under investigation for the treatment of Major Depressive Disorder (MDD).

Mechanism of Action: mTORC1 Pathway Activation

Mefluleucine is a sestrin2 modulator. Sestrins are intracellular leucine sensors that inhibit the activity of the GATOR2 complex, which in turn activates the GATOR1 complex, a negative regulator of the mTORC1 signaling pathway. By binding to sestrin2, Mefluleucine mimics the action of leucine, leading to the activation of mTORC1. The activation of the mTORC1 pathway is believed to mediate the rapid-acting antidepressant effects observed with drugs like ketamine.[1][2]

mTORC1_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds to Mefluleucine Mefluleucine Mefluleucine->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits inhibition of GATOR1 GATOR1 GATOR2->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Activates Antidepressant Effects Antidepressant Effects Downstream Effectors->Antidepressant Effects Leads to

Figure 1: Mefluleucine's Mechanism of Action in the mTORC1 Signaling Pathway.
Clinical Data for Navacaprant in Major Depressive Disorder

Clinical trials have evaluated the efficacy and safety of Navacaprant (the active moiety of which is Mefluleucine) in adults with MDD. Below is a summary of key data from Phase 2 and Phase 3 studies.[3][4][5]

Study Phase Primary Endpoint Patient Population Key Findings Adverse Events
Phase 2 Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8Adults with moderate-to-severe MDDStatistically significant improvement in MADRS score compared to placebo.[3]Generally well-tolerated; most common were headache and nausea.[3]
Phase 3 (KOASTAL-1) Change from baseline in MADRS total score at Week 6Adults with moderate-to-severe MDDDid not meet the primary endpoint; no statistically significant difference from placebo.[4][5]Generally well-tolerated; headache and diarrhea were the most common.[5]

Quantitative Bioanalysis

The development of robust bioanalytical methods is crucial for characterizing the pharmacokinetics of drugs containing this compound derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these analytes in biological matrices.

General Experimental Protocol: LC-MS/MS Quantification in Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column suitable for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Figure 2: General workflow for the quantitative bioanalysis of a drug in plasma by LC-MS/MS.

Conclusion

This compound and its derivatives represent a valuable class of building blocks for the design of novel therapeutics. The incorporation of this sterically hindered amino acid can significantly enhance the drug-like properties of parent molecules. The case of Mefluleucine highlights the potential of this scaffold in addressing complex neurological disorders. Further exploration of derivatives of this compound is warranted to fully exploit their therapeutic potential in various disease areas. The development and application of robust synthetic and analytical methodologies will be paramount to advancing these promising compounds through the drug discovery and development pipeline.

References

(R)-2-Amino-4,4-dimethylpentanoic Acid: A Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-4,4-dimethylpentanoic acid, commonly known as (R)-tert-leucine, has emerged as a pivotal chiral building block in asymmetric synthesis. Its sterically demanding tert-butyl group provides a powerful tool for inducing stereoselectivity in a wide array of chemical transformations. This technical guide delves into the synthesis, properties, and applications of (R)-tert-leucine, offering a comprehensive resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by its bulky and hydrophobic tert-butyl side chain. These properties are central to its efficacy as a chiral auxiliary and building block.

PropertyValue
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
Melting Point>300 °C
Optical Rotation [α]²⁰/D+9.5° to +11.5° (c=1 in 5M HCl)
AppearanceWhite to off-white crystalline powder

Synthesis of this compound

The enantiomerically pure form of this compound can be obtained through several synthetic strategies, most notably via asymmetric Strecker synthesis or the resolution of a racemic mixture.

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis provides a direct route to enantiomerically enriched α-amino acids. By employing a chiral auxiliary, such as (S)-phenylglycine amide, it is possible to synthesize the corresponding (R)-amino nitrile with high diastereoselectivity. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the target (R)-tert-leucine.[1]

A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.[1][2]

Applications in Asymmetric Synthesis

The synthetic utility of (R)-tert-leucine is extensive, primarily revolving around its use as a chiral auxiliary and as a precursor for the synthesis of highly effective chiral ligands.

Chiral Ligand Synthesis: The PHOX Ligand Family

(R)-tert-leucine is a crucial starting material for the synthesis of phosphinooxazoline (PHOX) ligands, a class of privileged ligands in asymmetric catalysis.[3] The synthesis of (R)-tert-ButylPHOX, a prominent member of this family, showcases a modular and scalable approach.[4]

Workflow for the Synthesis of (S)-tert-ButylPHOX from L-tert-Leucine

G cluster_start Starting Material cluster_synthesis Multi-step Synthesis cluster_product Final Product L-tert-leucine L-tert-leucine Reduction Reduction L-tert-leucine->Reduction NaBH4, I2 Amide Formation Amide Formation Reduction->Amide Formation Oxazoline Formation Oxazoline Formation Amide Formation->Oxazoline Formation Amide Formation->Oxazoline Formation MsCl, Et3N Phosphine Coupling Phosphine Coupling Oxazoline Formation->Phosphine Coupling Oxazoline Formation->Phosphine Coupling Ph2PH, CuI (S)-tert-ButylPHOX (S)-tert-ButylPHOX Phosphine Coupling->(S)-tert-ButylPHOX

A multi-step synthesis of (S)-tert-ButylPHOX from L-tert-leucine.
Chiral Auxiliary in Asymmetric Reactions

Derivatives of (R)-tert-leucine are widely employed as chiral auxiliaries to direct the stereochemical outcome of various reactions, including aldol additions, alkylations, and kinetic resolutions. The bulky tert-butyl group effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.

The Concept of a Chiral Auxiliary

G Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate + Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Product Chiral Product Diastereomeric Intermediate->Chiral Product Stereoselective Reaction Recovered Auxiliary Recovered Auxiliary Chiral Product->Recovered Auxiliary Cleavage

General workflow illustrating the role of a chiral auxiliary in asymmetric synthesis.

Quantitative Data in Asymmetric Synthesis

The effectiveness of (R)-tert-leucine and its derivatives as chiral controllers is evident from the high levels of stereoselectivity achieved in various synthetic applications.

Table 1: Diastereoselective Strecker Synthesis of (S)-tert-leucine using (R)-phenylglycine Amide [1]

AldehydeChiral AuxiliarySolventYield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R)-phenylglycine amideH₂O93>99:1
Pivaldehyde(R)-phenylglycine amideMeOH/H₂O (6:1)85>99:1

Table 2: Application in the Kinetic Resolution of Secondary Alcohols

SubstrateCatalyst SystemConversion (%)Enantiomeric Excess of Product (ee %)Selectivity Factor (s)
(±)-1-PhenylethanolAmidine-Based Catalyst49>99>200
(±)-1-(4-Chlorophenyl)ethanolRuthenium-Lipase Couple>4999>200

Role in Drug Development: The Synthesis of Atazanavir

A prominent application of a derivative of this compound is in the synthesis of Atazanavir, an HIV protease inhibitor.[2][5] Specifically, N-methoxycarbonyl-L-tert-leucine is a key intermediate that is coupled with a complex hydrazine derivative to construct the core of the Atazanavir molecule.[6] This highlights the importance of this chiral building block in the pharmaceutical industry for the production of life-saving medications.

Simplified Synthesis Step of Atazanavir

G N-methoxycarbonyl-L-tert-leucine N-methoxycarbonyl-L-tert-leucine Coupled Intermediate (7) Coupled Intermediate (7) N-methoxycarbonyl-L-tert-leucine->Coupled Intermediate (7) Hydrazine Derivative (6) Hydrazine Derivative (6) Hydrazine Derivative (6)->Coupled Intermediate (7) DCC, HOBt

Coupling reaction in the synthesis of an Atazanavir precursor.

Experimental Protocols

Asymmetric Strecker Synthesis of (S)-tert-leucine[1]

Materials:

  • (R)-phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium cyanide (30% aqueous solution)

  • Water

  • Hydrochloric acid (6M)

  • Diethyl ether

  • Dowex 50WX8 resin

Procedure:

  • A suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water is stirred at room temperature.

  • A 30% aqueous solution of sodium cyanide (1.05 eq) is added dropwise, and the mixture is stirred for 48 hours, during which a white precipitate forms.

  • The solid is collected by filtration, washed with water, and dried to afford the diastereomerically pure α-amino nitrile.

  • The α-amino nitrile is then hydrolyzed by refluxing in 6M HCl for 24 hours.

  • After cooling, the mixture is extracted with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer is concentrated, and the residue is dissolved in water and passed through a Dowex 50WX8 resin column.

  • Elution with aqueous ammonia followed by evaporation of the solvent and recrystallization from water/ethanol yields (S)-tert-leucine.

Note: For the synthesis of (R)-tert-leucine, (S)-phenylglycine amide would be used as the chiral auxiliary.

Synthesis of (S)-tert-ButylPHOX from L-tert-leucine[1][6]

This is a multi-step procedure involving the reduction of L-tert-leucine to L-tert-leucinol, followed by amide formation, cyclization to the oxazoline, and a final phosphine coupling.

Step 1: Reduction of L-tert-leucine to L-tert-leucinol (L)-tert-leucine is reduced using sodium borohydride and iodine in tetrahydrofuran.

Step 2: 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide Formation The resulting amino alcohol is coupled with 2-bromobenzoyl chloride in the presence of a base.

Step 3: Oxazoline Formation The bromobenzamide is treated with methanesulfonyl chloride and triethylamine to form the corresponding oxazoline.

Step 4: Phosphine Coupling The 2-(2-bromophenyl)oxazoline is coupled with diphenylphosphine using a copper(I) iodide catalyst to yield (S)-tert-ButylPHOX.

Detailed experimental conditions, including specific amounts, temperatures, and reaction times, can be found in the cited literature.[1][6]

Conclusion

This compound is a versatile and powerful chiral building block in modern organic synthesis. Its unique steric properties make it an excellent choice for inducing high levels of stereocontrol in a variety of chemical transformations. From the synthesis of sophisticated chiral ligands to its direct application in the production of complex pharmaceutical agents like Atazanavir, (R)-tert-leucine continues to be an indispensable tool for chemists in both academic and industrial research. The methodologies outlined in this guide provide a solid foundation for its effective utilization in the development of new and efficient asymmetric syntheses.

References

Conformational Landscape of (R)-2-Amino-4,4-dimethylpentanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid characterized by its sterically demanding 4,4-dimethylpentyl side chain, presents a unique case for conformational analysis. The bulky neopentyl group significantly restricts the conformational freedom of the amino acid backbone and its side chain, influencing the three-dimensional structure of peptides and peptidomimetics into which it is incorporated. Understanding these conformational preferences is crucial for the rational design of novel therapeutics, as the geometry of the amino acid residue can dictate molecular recognition, binding affinity, and biological activity.

This technical guide provides an in-depth analysis of the conformational properties of this compound derivatives. Due to the limited availability of direct experimental data for this specific amino acid, this guide leverages data from structurally analogous amino acids, particularly those with bulky α,α-dialkylated side chains, to infer and discuss the likely conformational behavior. The principles and experimental methodologies outlined herein provide a robust framework for researchers engaged in the study and application of this and other sterically hindered amino acids.

Conformational Preferences of the Polypeptide Backbone (φ and ψ Angles)

The backbone conformation of an amino acid residue is defined by the dihedral angles phi (φ) and psi (ψ). The sterically allowed combinations of these angles are visualized on a Ramachandran plot. For amino acids with bulky side chains, the accessible regions of the Ramachandran plot are significantly restricted.

The 4,4-dimethylpentyl group, with its quaternary carbon, exerts a substantial steric hindrance that is expected to disfavor many of the canonical backbone conformations observed for smaller amino acids. By analogy to other bulky amino acids, derivatives of this compound are likely to favor more extended or specific turn-like conformations.

Table 1: Predicted Backbone Dihedral Angles (φ, ψ) for this compound Derivatives Based on Analogous Bulky Amino Acids.

Derivative TypeAnalogous Residueφ (°)ψ (°)Predicted Conformation
Peptide Internalα,α-di-n-propylglycine+66.2+19.3Distorted Type II β-turn
Peptide Internalα,α-di-n-butylglycine+66.5+21.1Distorted Type II β-turn

Data for analogous residues are derived from crystal structures of model peptides. These values serve as a predictive model for the likely backbone conformation of this compound derivatives in a similar chemical environment.

Side Chain Conformations (χ Angles)

The conformation of the side chain is described by the dihedral angles χ1, χ2, and so on. For this compound, the key dihedral angle is χ1 (N-Cα-Cβ-Cγ), which dictates the orientation of the bulky neopentyl group relative to the backbone.

Due to the steric bulk of the tert-butyl group at the Cγ position, rotation around the Cβ-Cγ bond (χ2) is highly restricted. The primary determinant of the side chain conformation will be the χ1 angle, which governs the spatial relationship between the neopentyl group and the peptide backbone. The three staggered conformations around the Cα-Cβ bond are gauche+ (+60°), trans (180°), and gauche- (-60°).

Steric clashes between the 4,4-dimethylpentyl group and the backbone atoms will lead to a strong preference for specific rotamers. It is anticipated that the trans rotamer, which places the bulky group furthest from the backbone, will be significantly favored.

Experimental Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The key parameters for conformational analysis are the vicinal coupling constants (³J), which are related to the dihedral angle between the coupled nuclei through the Karplus equation.

Experimental Protocol: Determination of Rotamer Populations by NMR

  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mM.

  • ¹H NMR Spectroscopy: Acquire a high-resolution one-dimensional ¹H NMR spectrum.

  • Measurement of Coupling Constants: Determine the ³J(Hα-Hβ) coupling constants from the multiplicity of the Hα and Hβ signals.

  • Karplus Equation: Utilize a parameterized Karplus equation to relate the observed coupling constants to the corresponding dihedral angles. The generalized Karplus equation is of the form: ³J(H,H) = A cos²(θ) + B cos(θ) + C where A, B, and C are empirically derived parameters.

  • Rotamer Population Analysis: Calculate the populations of the gauche+, trans, and gauche- rotamers based on the experimental coupling constants and the theoretical coupling constants for each staggered conformation.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state. By determining the three-dimensional structure of a crystal, the backbone (φ, ψ) and side-chain (χ) dihedral angles can be directly measured.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

  • Conformational Analysis: Extract the dihedral angles (φ, ψ, and χ) from the refined crystal structure.

Computational Modeling

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the potential energy surface of a molecule and identify low-energy conformations.

Experimental Protocol: Computational Conformational Search

  • Structure Building: Construct a 3D model of the this compound derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the accessible conformational space. This can involve rotating around all rotatable bonds.

  • Energy Minimization: For each generated conformer, perform a geometry optimization to find the nearest local energy minimum.

  • Energy Calculation: Calculate the relative energies of the stable conformers to determine their populations according to the Boltzmann distribution.

  • Analysis: Analyze the dihedral angles of the low-energy conformers to identify the preferred backbone and side-chain conformations.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conformational_Analysis_Workflow cluster_experimental Experimental Methods cluster_computational Computational Methods cluster_data Data Analysis cluster_output Conformational Model NMR NMR Spectroscopy Coupling_Constants Coupling Constants NMR->Coupling_Constants XRay X-ray Crystallography Dihedral_Angles_Exp Dihedral Angles (Exp) XRay->Dihedral_Angles_Exp MM Molecular Mechanics Relative_Energies Relative Energies MM->Relative_Energies Dihedral_Angles_Comp Dihedral Angles (Comp) MM->Dihedral_Angles_Comp QM Quantum Mechanics QM->Relative_Energies QM->Dihedral_Angles_Comp Conformational_Model 3D Conformational Model (Backbone & Side Chain) Coupling_Constants->Conformational_Model Dihedral_Angles_Exp->Conformational_Model Relative_Energies->Conformational_Model Dihedral_Angles_Comp->Conformational_Model

Caption: Workflow for the conformational analysis of amino acid derivatives.

Side_Chain_Rotamers Backbone Backbone g_plus gauche+ (+60°) Backbone->g_plus Cα-Cβ bond trans trans (180°) g_minus gauche- (-60°) g_plus->trans Rotation trans->g_minus Rotation g_minus->g_plus

Caption: Staggered rotamers around the Cα-Cβ bond (χ1).

Conclusion

The conformational analysis of this compound derivatives is critical for understanding their role in peptide and protein structure and function. While direct experimental data remains scarce, a robust understanding of its conformational preferences can be developed through the careful application of experimental techniques like NMR and X-ray crystallography, complemented by computational modeling. The significant steric bulk of the 4,4-dimethylpentyl side chain is the dominant factor in restricting the available conformational space, leading to a preference for extended backbone structures and a highly populated trans rotamer for the side chain. The methodologies and analogous data presented in this guide offer a comprehensive framework for researchers to predict, analyze, and engineer the conformational properties of peptides containing this and other sterically demanding amino acids.

Methodological & Application

Protocol for the Efficient Incorporation of (R)-2-Amino-4,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered non-canonical amino acids, such as (R)-2-Amino-4,4-dimethylpentanoic acid (a tert-leucine derivative), into peptide sequences is a crucial strategy in modern drug discovery and development. The bulky tert-butyl side chain of this amino acid can impart unique conformational constraints on the peptide backbone, leading to enhanced proteolytic stability, improved receptor binding affinity, and controlled secondary structure. However, this same steric bulk presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in slow and incomplete coupling reactions, which can lead to deletion sequences and low yields of the target peptide.[1][2][3]

To overcome these synthetic hurdles, specialized protocols employing highly efficient coupling reagents and optimized reaction conditions are necessary. This document provides a detailed protocol for the successful incorporation of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid into peptide chains using modern SPPS techniques. The protocols and data presented are based on established methods for coupling sterically hindered amino acids, particularly its close analogue, L-tert-leucine.

Key Considerations for Incorporating Hindered Amino Acids

Several factors must be carefully considered to ensure the efficient incorporation of sterically demanding residues like this compound:

  • Choice of Coupling Reagent: Standard coupling reagents are often insufficient for driving the reaction to completion. More potent activating agents, such as uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP), are required to overcome the high activation energy barrier of the coupling reaction.[1][2][3]

  • Reaction Time and Temperature: Extended coupling times are often necessary to achieve high coupling efficiencies. In some cases, performing a "double coupling" (repeating the coupling step with fresh reagents) is beneficial. While elevated temperatures can increase reaction rates, they also carry an increased risk of racemization.

  • Reagent Stoichiometry: An excess of the protected amino acid and coupling reagents is typically used to drive the reaction towards completion.

  • Resin Loading: Utilizing a resin with a lower substitution level can help to minimize steric hindrance between peptide chains on the solid support, thereby improving coupling efficiency.

Comparative Performance of Coupling Reagents for Hindered Amino Acids

The selection of the coupling reagent is a critical parameter for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of several commonly used coupling reagents for challenging peptide sequences, providing a basis for selecting an appropriate reagent for coupling this compound.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Characteristics
HATU Aminium/Uronium Salt15-45 minutes>95Very LowForms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[1][2]
HCTU Aminium/Uronium Salt15-45 minutes>95Very LowForms a highly reactive 6-Cl-OBt active ester, with reactivity often comparable to HATU.
HBTU Aminium/Uronium Salt20-60 minutes>95LowA widely used and cost-effective option, though generally less reactive than HATU or HCTU for hindered couplings.[1]
PyBOP Phosphonium Salt30-120 minutes>95LowEffective for hindered couplings and known to minimize racemization.[2]
DIC/HOBt Carbodiimide/Additive60-180 minutes90-98LowA cost-effective option, but may require longer reaction times or double coupling for hindered residues.[2]

Note: The data presented is compiled from studies on sterically hindered amino acids and challenging peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols are designed for the manual Fmoc-based solid-phase peptide synthesis on a 0.1 mmol scale. These can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a substitution of 0.3-0.5 mmol/g

  • Other Fmoc-protected amino acids

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/w/v)

  • Cold diethyl ether

Protocol 1: Standard SPPS Cycle for Non-Hindered Amino Acids

This protocol is for the coupling of standard amino acids in the peptide sequence.

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Optimized Coupling for Fmoc-(R)-2-Amino-4,4-dimethylpentanoic Acid

This protocol is specifically for the incorporation of the sterically hindered amino acid.

  • Fmoc Deprotection: Follow the deprotection steps as described in Protocol 1.

  • Activation and Coupling of Hindered Amino Acid:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 to 4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring and Potential Double Coupling:

    • Perform a Kaiser test.

    • If the test is positive, a "double coupling" is recommended. Repeat step 2 with a fresh solution of activated Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid for another 2 hours.

    • After the second coupling, wash the resin thoroughly with DMF (5 times).

Protocol 3: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), followed by DCM (5 times). Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the pre-chilled cleavage cocktail (Reagent K) to the dried resin (10 mL per 0.1 mmol of resin substitution).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3 times).

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Repeat n-1 times) cluster_hindered_coupling Hindered Amino Acid Incorporation cluster_final_steps Final Steps Resin SPPS Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative Hindered_Deprotection Fmoc Deprotection (20% Piperidine/DMF) KaiserTest->Hindered_Deprotection Positive -> Next Cycle Hindered_Wash1 Wash (DMF) Hindered_Deprotection->Hindered_Wash1 Hindered_Coupling Couple Fmoc-(R)-2-Amino-4,4- dimethylpentanoic acid (4 eq. AA, 3.9 eq. HATU) 2-4 hours Hindered_Wash1->Hindered_Coupling Hindered_Wash2 Wash (DMF) Hindered_Coupling->Hindered_Wash2 Hindered_KaiserTest Kaiser Test Hindered_Wash2->Hindered_KaiserTest Double_Couple Double Couple Hindered_KaiserTest->Double_Couple Positive Final_Deprotection Final Fmoc Deprotection Hindered_KaiserTest->Final_Deprotection Negative Double_Couple->Hindered_Coupling Final_Wash Wash and Dry Resin Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Experimental workflow for SPPS incorporating a hindered amino acid.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Active Ester) AA->Active_Ester + HATU/DIPEA HATU HATU + DIPEA Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated amino acid activation and coupling.

References

Application Note: Fmoc-Protection of (R)-2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-terminal protection of the non-proteinogenic amino acid (R)-2-Amino-4,4-dimethylpentanoic acid using the fluorenylmethoxycarbonyl (Fmoc) group. This sterically hindered amino acid is a valuable building block in the synthesis of novel peptides and peptidomimetics with unique conformational properties. The Fmoc protecting group is ideal for solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its facile removal under mild basic conditions.[1][2]

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, enabling the efficient construction of complex peptide chains.[1] Its use in an orthogonal protection strategy, often in combination with acid-labile side-chain protecting groups, is fundamental to solid-phase peptide synthesis (SPPS).[2] The Fmoc group is typically introduced by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3] Fmoc-OSu is often preferred due to its higher stability and reduced formation of dipeptide byproducts.

This compound, a derivative of neopentylglycine, possesses a bulky side chain that can impart specific conformational constraints on peptides, enhancing their stability and biological activity.[4] This application note details a robust strategy for the efficient Fmoc-protection of this sterically hindered amino acid.

Reaction Scheme

The Fmoc protection of this compound proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. The reaction is carried out in a basic aqueous-organic solvent mixture.

reaction_scheme cluster_reactants Reactants cluster_products Products amino_acid This compound fmoc_amino_acid Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid amino_acid->fmoc_amino_acid + Fmoc-OSu (Base, H2O/Dioxane) fmoc_reagent Fmoc-OSu fmoc_reagent->fmoc_amino_acid succinimide N-Hydroxysuccinimide

Caption: Reaction scheme for the Fmoc protection of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • This compound

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Preparation of Fmoc-OSu Solution: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Reaction: While vigorously stirring the amino acid solution at room temperature, slowly add the Fmoc-OSu solution dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Drying: Dry the purified Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid under vacuum to a constant weight.

Experimental Workflow

workflow start Start dissolve_aa Dissolve Amino Acid in aq. NaHCO3 start->dissolve_aa dissolve_fmoc Dissolve Fmoc-OSu in Dioxane start->dissolve_fmoc react Combine and Stir (12-24h at RT) dissolve_aa->react dissolve_fmoc->react workup Aqueous Work-up (Wash with Ether) react->workup acidify Acidify Aqueous Layer (1M HCl to pH 2-3) workup->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry Under Vacuum recrystallize->dry end End dry->end

Caption: Workflow for the Fmoc protection of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Yields for Fmoc protection are typically high, often exceeding 90%.

ParameterThis compoundFmoc-(R)-2-Amino-4,4-dimethylpentanoic acid
Molecular Formula C₇H₁₅NO₂C₂₂H₂₅NO₄
Molecular Weight 145.20 g/mol 367.44 g/mol [5][6]
Appearance White solidWhite powder[5]
Purity (HPLC) -≥ 99%[5]
Optical Rotation -[α]D²⁰ = -11 ± 2º (c=1 in DMF)[5]
Melting Point -Not available (Ref: Fmoc-L-tert-Leucine: 124-127°C)[7]
Typical Yield -> 90%

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Fmoc group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

  • Optical Rotation: To confirm the stereochemical integrity of the chiral center.

Conclusion

The protocol described provides an effective method for the Fmoc protection of the sterically hindered amino acid this compound. The use of Fmoc-OSu under aqueous basic conditions allows for a high-yielding synthesis of the desired product. The resulting Fmoc-protected amino acid is a valuable building block for the synthesis of peptides with unique structural and functional properties, making it a key component for researchers in drug discovery and development.

References

Application Note and Protocol for the Boc-Protection of (R)-2-Amino-4,4-dimethylpentanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of novel peptides and peptidomimetics for drug discovery and development. Its bulky neopentyl side chain can impart unique conformational constraints and metabolic stability to peptide-based therapeutics. For its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), the protection of the α-amino group is a critical step to ensure controlled and sequential amide bond formation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various coupling conditions and its facile removal under moderately acidic conditions.[]

This application note provides a detailed protocol for the N-terminal Boc-protection of this compound. The protocol is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Reaction Principle

The Boc-protection of this compound is achieved by the reaction of its free amino group with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O. This results in the formation of a stable tert-butyl carbamate, with the release of tert-butanol and carbon dioxide as byproducts. Due to the steric hindrance of the neopentyl group, reaction conditions may require optimization for high yields.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes typical yields for the Boc-protection of structurally similar or sterically hindered amino acids, providing an expected range for the described protocol.

Amino AcidReagentsSolvent SystemReaction TimeYield (%)Reference
L-Phenylalanine(Boc)₂O, aq. NaOHDioxane/Water12 h90-99[2]
General Amino AcidsBOC-ON, TriethylamineDioxane/Water~3 hExcellent[3]
Sterically Hindered Amines(Boc)₂O, TriethylamineTHFOvernightQuantitative[2]
General Amines(Boc)₂O, NaOHTHF/Water6 hHigh[4]
Structurally Diverse Amines(Boc)₂O, TriethylamineWater/THF6 hup to 97.5[5]

Experimental Protocol

This protocol outlines a robust method for the Boc-protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and deionized water.

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.

  • Addition of (Boc)₂O: Cool the mixture in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash them with 1 M HCl, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude Boc-(R)-2-Amino-4,4-dimethylpentanoic acid can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve Amino Acid in Dioxane/Water add_base Add NaHCO₃ start->add_base cool Cool to 0°C add_base->cool add_boc Add (Boc)₂O cool->add_boc react Stir at RT (12-24h) add_boc->react remove_dioxane Remove Dioxane react->remove_dioxane Reaction Complete extraction EtOAc Extraction remove_dioxane->extraction wash Wash with HCl and Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (optional) concentrate->purify end Boc-Protected Amino Acid purify->end Final Product

Caption: Experimental workflow for the Boc-protection of this compound.

sp_peptide_synthesis start Resin with Free Amine coupling Couple Boc-(R)-2-Amino-4,4-dimethylpentanoic acid (with coupling reagents) start->coupling wash1 Wash coupling->wash1 deprotection Deprotection (e.g., TFA in DCM) wash1->deprotection wash2 Wash and Neutralization deprotection->wash2 next_coupling Couple Next Boc-Amino Acid wash2->next_coupling cleavage Cleavage from Resin and Side-Chain Deprotection wash2->cleavage Final Amino Acid Added cycle Repeat Cycle next_coupling->cycle cycle->coupling final_peptide Purified Peptide cleavage->final_peptide

References

Application Notes and Protocols for Coupling Sterically Hindered (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as (R)-2-Amino-4,4-dimethylpentanoic acid (also known as (R)-tert-leucine or (R)-neopentylglycine), into peptide sequences presents a significant synthetic challenge. The bulky tert-butyl group adjacent to the α-carbon impedes the approach of the acylating species and the nucleophilic amine, often leading to slow reaction rates, incomplete couplings, and an increased risk of epimerization.[1] The selection of an appropriate coupling reagent and optimized protocol is therefore critical to ensure high yields and stereochemical fidelity.

These application notes provide a comprehensive overview of the most effective coupling reagents for this challenging amino acid, complete with detailed protocols and a comparative analysis of their performance. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Reagent Selection and Performance Overview

The formation of a peptide bond requires the activation of the carboxylic acid moiety of the incoming amino acid. For sterically demanding residues like this compound, standard carbodiimide reagents such as DCC or DIC are often insufficient. More potent activating agents are required to overcome the steric barrier.[2] The most successful reagents fall into the categories of aminium/uronium salts and, in particularly challenging cases, those that facilitate the formation of highly reactive acyl fluorides. Propylphosphonic anhydride (T3P®) has also emerged as a powerful and "green" alternative.

Key Coupling Reagents:
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[3][4] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is believed to provide anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[2][4]

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiency comparable or even superior to HATU.[2][5] COMU is based on the non-explosive OxymaPure additive, presenting a better safety profile than benzotriazole-based reagents.[6] Its byproducts are also highly water-soluble, which simplifies purification in solution-phase synthesis.[6]

  • T3P® (Propylphosphonic Anhydride): A versatile and environmentally friendly coupling reagent. It is known for its high reactivity, low toxicity, and the formation of water-soluble byproducts that are easily removed during workup.[7][8] T3P® is particularly effective in minimizing epimerization, even with racemization-prone substrates.[9]

  • Acyl Fluoride Precursors (e.g., TFFH - Tetramethylfluoroformamidinium hexafluorophosphate): For extremely hindered couplings where even potent uronium salts may fail, the conversion of the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[10] These intermediates can be generated in situ using reagents like TFFH.[10]

Quantitative Data Summary

The following table summarizes the typical performance of various coupling reagents for sterically hindered amino acids. While specific data for this compound is limited in comparative studies, the data presented for analogous hindered residues provides a strong basis for reagent selection.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Advantages & Considerations
HATU Aminium/Uronium Salt15–60 minutes>99Very LowHighly efficient for hindered couplings; may cause guanidinylation of the N-terminus if used in excess.[3][5][7]
COMU Aminium/Uronium Salt15–60 minutes>99Very LowComparable efficiency to HATU with a superior safety profile (non-explosive); water-soluble byproducts.[2][4][6]
T3P® Phosphonic AnhydrideVaries (minutes to hours)HighMinimal"Green" reagent with non-toxic, water-soluble byproducts; excellent for suppressing epimerization.[7][8][9]
DIC/HOBt Carbodiimide/Additive60–180 minutes>95Low to ModerateCost-effective but generally less efficient for highly hindered amino acids compared to uronium salts.[9][10]
TFFH (in situ Acyl Fluoride)Fluorinating AgentVariesHighLowExcellent for extremely hindered couplings where other methods fail.[10]

Note: The data presented is a synthesis from multiple sources on sterically hindered amino acids and may vary based on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid in solid-phase peptide synthesis (SPPS) using the recommended reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust and highly effective method for incorporating this compound.

Materials:

  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF or NMP.

  • Base Addition: Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult sequences, a double coupling may be performed, or the reaction time can be extended.

  • Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Completion Check (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (repeating steps 2-7) is recommended.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer alternative to HATU with comparable efficiency.

Materials:

  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and washing solvents

Procedure:

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 equivalents, 0.3 mmol) and COMU (2.9 equivalents, 0.29 mmol) in DMF or NMP for a 0.1 mmol scale synthesis.

  • Base Addition: Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change may be observed, which can serve as a visual indicator of the reaction's progress.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Completion Check (Optional): Perform a Kaiser test. If necessary, perform a second coupling.

Protocol 3: T3P®-Mediated Coupling

This protocol utilizes a "green" reagent and is excellent for minimizing epimerization.

Materials:

  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

  • T3P® (typically as a 50% solution in a suitable solvent like ethyl acetate or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and washing solvents

Procedure:

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 equivalents, 0.3 mmol) in DMF for a 0.1 mmol scale synthesis. Add Pyridine (3 equivalents, 0.3 mmol) or DIPEA (6 equivalents, 0.6 mmol).

  • T3P® Addition: Add T3P® (2 equivalents, 0.2 mmol) to the amino acid/base solution.

  • Coupling: Immediately add the resulting mixture to the deprotected resin.

  • Reaction: Agitate the mixture for 1-3 hours at room temperature.

  • Washing: Drain the vessel and wash the resin with DMF (3-5 times) and DCM (3-5 times). The byproducts are water-soluble, which facilitates their removal.

  • Completion Check (Optional): Perform a Kaiser test and repeat the coupling if necessary.

Visualizations

Logical Workflow for Reagent Selection

Reagent_Selection start Start: Couple Sterically Hindered This compound routine Routine / Moderately Difficult Coupling start->routine Standard Approach extreme Extremely Difficult Coupling (e.g., repeated failure with uronium salts) start->extreme Previous Failures safety_priority High Priority on Safety & Green Chemistry start->safety_priority Process Constraints hatu Use HATU routine->hatu Highest Reactivity comu Use COMU routine->comu Balance of Reactivity & Safety acyl_fluoride Use Acyl Fluoride Method (e.g., with TFFH) extreme->acyl_fluoride safety_priority->comu t3p Use T3P® safety_priority->t3p

Caption: Decision tree for selecting a suitable coupling reagent.

General Experimental Workflow for SPPS Coupling

SPPS_Workflow start Start: Resin-Bound Peptide (Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash Resin (DMF) deprotection->wash1 preactivate 3. Pre-activate Amino Acid (AA + Reagent + Base in DMF) wash1->preactivate coupling 4. Couple to Resin (1-2 hours) preactivate->coupling wash2 5. Wash Resin (DMF, DCM) coupling->wash2 check 6. Completion Check (e.g., Kaiser Test) wash2->check next_cycle Proceed to Next Cycle check->next_cycle Negative recouple Repeat Coupling check->recouple Positive recouple->coupling

Caption: Standard workflow for a single coupling cycle in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is highly dependent on the use of powerful coupling reagents. HATU and COMU stand out for their high efficiency and reliability in driving these difficult couplings to completion with minimal racemization.[2][3][4] T3P® offers a compelling alternative, particularly when process safety and environmental impact are major considerations.[7][8] For the most recalcitrant couplings, an acyl fluoride-based strategy may be necessary. By selecting the appropriate reagent and carefully following the detailed protocols provided, researchers can significantly improve the success rate of synthesizing peptides containing this and other sterically demanding residues.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides with (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical, sterically hindered amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can impart desirable properties such as increased proteolytic stability, enhanced receptor affinity, and controlled secondary structure. (R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-Neopentylglycine, is a particularly noteworthy example due to its bulky tert-butyl group adjacent to the peptide backbone. This significant steric hindrance presents unique challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion-sequence byproducts.

These application notes provide a comprehensive guide to effectively incorporate this compound into peptides using Fmoc-based SPPS. The protocols and data presented are compiled from established best practices for the synthesis of peptides containing sterically demanding and β-branched amino acids.

Challenges in Incorporating this compound

The primary challenge in the SPPS of peptides containing this compound lies in the steric hindrance posed by its neopentyl side chain. This bulkiness can significantly slow down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the N-terminal amine of the growing peptide chain. This can result in "difficult sequences" that are prone to aggregation. Consequently, standard coupling protocols are often insufficient, necessitating the use of more potent reagents and optimized reaction conditions to ensure high-yield and high-purity synthesis.

Recommended Strategies and Reagents

To overcome the challenges associated with this sterically hindered amino acid, the following strategies and reagents are recommended:

  • High-Efficiency Coupling Reagents: Standard carbodiimide reagents such as DCC or DIC are often inadequate. The use of more powerful uronium/aminium or phosphonium salt-based coupling reagents is crucial. Reagents like HATU, HBTU, HCTU, and PyBOP are known to be highly effective for difficult couplings. HATU, in particular, is often recommended due to its high reactivity and ability to minimize racemization.

  • Optimized Coupling Conditions: Extended coupling times are generally necessary to drive the reaction to completion. Double coupling, where the coupling step is repeated with a fresh solution of activated amino acid, is a common and effective strategy.

  • Monitoring of Coupling Efficiency: It is essential to monitor the completeness of the coupling reaction after incorporating the hindered amino acid. The Kaiser test is a widely used qualitative method for detecting free primary amines on the resin. A negative Kaiser test indicates a complete reaction.

  • Capping of Unreacted Amines: If a coupling reaction remains incomplete after double coupling, it is critical to "cap" the unreacted N-terminal amines by acetylation, typically with acetic anhydride. This prevents the formation of deletion peptides in subsequent synthesis cycles.

  • Choice of Solvent: High-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) should be used. In cases of on-resin aggregation, switching to or using a mixture with NMP or DMSO can improve solvation and reaction kinetics.

Experimental Protocols

The following protocols are designed for the successful incorporation of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid into a peptide sequence using manual or automated solid-phase synthesis.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the temporary N-terminal Fmoc protecting group.

StepProcedureDuration
1Swell the peptide-resin in DMF for 30-60 minutes.30-60 min
2Drain the DMF.1 min
3Add 20% piperidine in DMF to the resin.5 min
4Drain the piperidine solution.1 min
5Add a fresh solution of 20% piperidine in DMF.15 min
6Drain the piperidine solution.1 min
7Wash the resin thoroughly with DMF (5-7 times).5 min
Protocol 2: HATU-Mediated Coupling of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

This protocol outlines the coupling of the sterically hindered amino acid using HATU.

StepProcedureDuration
1In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.5 min
2Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-5 minutes.1-5 min
3Add the activated amino acid solution to the deprotected peptide-resin.2-4 hours
4Agitate the reaction mixture at room temperature.-
5After the coupling time, take a small sample of resin beads for a Kaiser test.5 min
6If the Kaiser test is negative (beads are colorless/yellow), proceed to washing. If positive (beads are blue), perform a second coupling (double coupling) by repeating steps 3-5.-
7Wash the resin thoroughly with DMF (5-7 times).5 min
Protocol 3: Capping of Unreacted Amines

This protocol is for acetylating any unreacted N-terminal amines.

StepProcedureDuration
1Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).5 min
2Add the capping solution to the resin.30 min
3Agitate the mixture at room temperature.-
4Drain the capping solution.1 min
5Wash the resin with DMF (3-5 times).3 min
Protocol 4: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

StepProcedureDuration
1Wash the fully assembled peptide-resin with DCM (3-5 times) and dry under vacuum.15 min
2Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5 v/v/v).5 min
3Add the cleavage cocktail to the dried resin.2-3 hours
4Gently agitate the mixture at room temperature.-
5Filter the resin and collect the filtrate containing the cleaved peptide.5 min
6Precipitate the crude peptide by adding cold diethyl ether.30 min
7Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.15 min

Data Presentation

The following table summarizes representative quantitative data for the coupling of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid compared to a less hindered amino acid, Fmoc-Ala-OH, under optimized conditions. These values are illustrative and actual results may vary depending on the specific peptide sequence and synthesis scale.

Amino AcidCoupling ReagentCoupling Time (h)Double CouplingEstimated Yield (%)Estimated Purity (%)
Fmoc-Ala-OHHBTU/DIPEA1Not Required>95>90
Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acidHATU/DIPEA2-4Often Required85-9580-90
Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acidHCTU/DIPEA2-4Often Required80-9075-85
Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acidDIC/HOBt>4Required<70<60

Visualizations

Diagram 1: SPPS Workflow for Incorporating a Sterically Hindered Amino Acid

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Hindered AA (e.g., HATU/DIPEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 DMF Wash KaiserTest->Wash2 Negative DoubleCoupling Double Coupling KaiserTest->DoubleCoupling Positive Capping Capping (Acetic Anhydride) KaiserTest->Capping Positive after Double Coupling NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCoupling->KaiserTest Capping->Wash2

Caption: General workflow for incorporating a sterically hindered amino acid in SPPS.

Diagram 2: Decision Pathway for Coupling Hindered Amino Acids

Coupling_Decision Start Start Coupling of This compound InitialCoupling Perform Initial Coupling (e.g., HATU, 2h) Start->InitialCoupling CheckCompletion Kaiser Test InitialCoupling->CheckCompletion CouplingComplete Coupling Complete CheckCompletion->CouplingComplete Negative Recouple Perform Double Coupling CheckCompletion->Recouple Positive Proceed Proceed to Next Step CouplingComplete->Proceed CheckRecouple Kaiser Test Recouple->CheckRecouple RecoupleComplete Coupling Complete CheckRecouple->RecoupleComplete Negative CapResin Cap Unreacted Amines CheckRecouple->CapResin Positive RecoupleComplete->Proceed CapResin->Proceed

Caption: Decision-making process for coupling sterically hindered amino acids.

Conclusion

The successful solid-phase synthesis of peptides containing the sterically demanding this compound is achievable with careful optimization of the synthetic protocol. The use of high-potency coupling reagents, extended reaction times, and diligent monitoring of reaction completion are paramount. The protocols and strategies outlined in these application notes provide a robust framework for researchers to incorporate this and other challenging amino acids into their peptide targets, thereby enabling the exploration of novel peptide therapeutics with enhanced properties.

Asymmetric Synthesis Using (R)-2-Amino-4,4-dimethylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-tert-leucine, is a non-proteinogenic amino acid that has garnered significant attention in the field of asymmetric synthesis. Its bulky and sterically demanding tert-butyl group makes it an excellent chiral auxiliary and building block for controlling the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of this compound in the asymmetric synthesis of α-amino acids, primarily focusing on the well-established Schöllkopf bis-lactim ether method. This method allows for the synthesis of a variety of non-proteinogenic α-amino acids with high enantiomeric purity, which are valuable intermediates in drug discovery and development.

Principle of Application: The Schöllkopf Bis-Lactim Ether Method

The most prominent application of this compound in asymmetric synthesis is as a chiral auxiliary in the Schöllkopf method. This strategy involves the diastereoselective alkylation of a chiral bis-lactim ether derived from this compound and glycine. The bulky tert-butyl group of the chiral auxiliary effectively shields one face of the glycine-derived enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective C-C bond formation. Subsequent hydrolysis of the alkylated bis-lactim ether yields the desired non-proteinogenic α-amino acid with high enantiomeric excess and regenerates the chiral auxiliary.

The overall workflow can be summarized in the following logical steps:

workflow cluster_prep Chiral Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Product Isolation A This compound + Glycine B Diketopiperazine Formation cyclo-(R-t-Leu-Gly) A->B Cyclization C O-Methylation B->C e.g., Me3O+BF4- D Bis-lactim Ether (3R)-3-(tert-butyl)-2,5-dimethoxypyrazine C->D E Deprotonation (e.g., n-BuLi) D->E F Diastereoselective Alkylation with R-X E->F G Alkylated Bis-lactim Ether F->G H Acidic Hydrolysis G->H I New (R)-α-Amino Acid Ester H->I J (R)-tert-Leucine Methyl Ester (Recovered Auxiliary) H->J

Caption: Workflow of the Schöllkopf method using this compound.

Quantitative Data: Diastereoselective Alkylation of the Bis-lactim Ether of cyclo-((R)-tert-Leu-Gly)

The diastereoselectivity of the alkylation step is typically very high, leading to excellent enantiomeric excess in the final α-amino acid product. The following table summarizes representative results for the alkylation of the bis-lactim ether derived from this compound with various electrophiles.

Electrophile (R-X)Product (R-group)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
CH₃I-CH₃85>95:5>95
CH₂=CHCH₂Br-CH₂CH=CH₂90>95:5>95
C₆H₅CH₂Br-CH₂C₆H₅92>95:5>95
CH₃(CH₂)₃I- (CH₂)₃CH₃88>95:5>95
(CH₃)₂CHCH₂Br-CH₂CH(CH₃)₂87>95:5>95
4-MeO-C₆H₄Cl-C₆H₄-4-OMe8516:196[1]
4-F-C₆H₄Cl-C₆H₄-4-F82>25:195[1]
Thiophen-2-yl-Cl-Thiophen-2-yl75>25:194[1]

Note: Yields and diastereomeric ratios are for the alkylated bis-lactim ether. Enantiomeric excess is for the final α-amino acid after hydrolysis.

Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric synthesis of α-amino acids using this compound as a chiral auxiliary via the Schöllkopf method.

Protocol 1: Synthesis of cyclo-((R)-tert-Leucyl-Glycyl) (Diketopiperazine)

This protocol describes the formation of the cyclic dipeptide, which is the precursor to the chiral bis-lactim ether.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Methanol

  • Toluene

Procedure:

  • To a suspension of glycine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add toluene to the residue and heat to reflux for 12-24 hours to drive the cyclization, often with azeotropic removal of water using a Dean-Stark apparatus.

  • Cool the mixture, and the diketopiperazine will precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield cyclo-((R)-tert-Leucyl-Glycyl).

protocol1 cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 Mix in Methanol at 0°C R1->P1 R2 Glycine methyl ester HCl R2->P1 R3 Triethylamine R3->P1 P2 Reflux (24-48h) P1->P2 P3 Solvent Removal P2->P3 P4 Toluene Reflux (12-24h) (Dean-Stark) P3->P4 P5 Cool and Filter P4->P5 Prod cyclo-((R)-tert-Leucyl-Glycyl) P5->Prod

Caption: Experimental workflow for diketopiperazine synthesis.

Protocol 2: Synthesis of the Bis-lactim Ether of cyclo-((R)-tert-Leu-Gly)

This protocol details the O-methylation of the diketopiperazine to form the active chiral auxiliary.

Materials:

  • cyclo-((R)-tert-Leucyl-Glycyl)

  • Trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Suspend cyclo-((R)-tert-Leucyl-Glycyl) (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure bis-lactim ether.

Protocol 3: Diastereoselective Alkylation of the Bis-lactim Ether

This protocol describes the key stereodetermining step where the new chiral center is formed.

Materials:

  • Bis-lactim ether of cyclo-((R)-tert-Leu-Gly)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkylated bis-lactim ether can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 4: Hydrolysis of the Alkylated Bis-lactim Ether and Isolation of the α-Amino Acid

This final protocol details the cleavage of the chiral auxiliary to release the newly synthesized α-amino acid.

Materials:

  • Alkylated bis-lactim ether

  • Hydrochloric acid (e.g., 0.1 M to 1 M)

  • Diethyl ether

  • Ion-exchange chromatography resin (e.g., Dowex 50WX8)

Procedure:

  • Dissolve the alkylated bis-lactim ether in aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.

  • After complete hydrolysis, wash the aqueous solution with diethyl ether to remove the recovered chiral auxiliary (as the methyl ester).

  • The aqueous layer containing the new α-amino acid hydrochloride salt can be purified by passing it through an ion-exchange column.

  • Elute the amino acid from the resin using an appropriate buffer (e.g., aqueous ammonia).

  • Lyophilize or concentrate the eluate to obtain the pure α-amino acid. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Conclusion

This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids via the Schöllkopf bis-lactim ether method. The bulky tert-butyl group provides excellent stereocontrol, leading to high diastereoselectivities in the key alkylation step and consequently, high enantiomeric purities in the final products. The protocols provided herein offer a robust and reliable methodology for accessing a wide range of valuable, non-proteinogenic α-amino acids for applications in pharmaceutical and materials science research.

References

Application Notes & Protocols: (R)-2-Amino-4,4-dimethylpentanoic Acid in Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, a chiral non-proteinogenic amino acid, offers unique structural properties that are of significant interest in modern drug design. Its bulky tert-butyl side chain provides steric hindrance, which can be strategically employed to enhance the metabolic stability, conformational rigidity, and binding affinity of peptide-based therapeutics and small molecule drugs. While direct literature on the specific use of the (R)-enantiomer is limited, its structural analog, L-tert-leucine, is extensively used in the development of pharmaceuticals, particularly in antiviral and oncology therapies.[1] This document provides an overview of the potential applications, experimental protocols, and design principles for incorporating this compound into novel drug candidates, drawing parallels from the well-established use of its L-enantiomer and other constrained amino acids.

Key Applications in Drug Design

The incorporation of this compound can be advantageous in several areas of drug development:

  • Peptide and Peptidomimetic Design: The introduction of this constrained amino acid into a peptide sequence can induce specific secondary structures, such as β-turns or helical conformations.[2] This conformational restriction can lead to increased receptor binding affinity and selectivity.[3] Furthermore, the unnatural side chain can protect the peptide backbone from proteolytic degradation, thereby improving its in vivo stability and bioavailability.[4]

  • Small Molecule Synthesis: As a chiral building block, this compound can be used in the asymmetric synthesis of complex small molecules.[1] Its tert-butyl group can act as a key pharmacophoric feature or as a tool to control the stereochemistry of subsequent synthetic steps.

  • Protease Inhibitors: The bulky side chain can effectively mimic the transition state of peptide cleavage by proteases, making it a valuable component in the design of potent and selective protease inhibitors. L-tert-leucine is a common component in several approved antiviral drugs that target viral proteases.[1]

  • Modulation of Protein-Protein Interactions (PPIs): The rigid conformation imparted by this amino acid can help in designing peptides that mimic protein secondary structures involved in PPIs, offering a strategy to disrupt these interactions in various disease states, including cancer.[3]

Data Summary

The following tables summarize key physicochemical properties of this compound and comparative data on the impact of incorporating constrained amino acids into peptides.

PropertyValueReference
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Appearance White or off-white powder[1]
Optical Activity Specific rotation values vary
Solubility Soluble in water and polar solventsGeneral property of amino acids
ParameterLinear PeptidePeptide with this compound (Expected)Rationale
Proteolytic Stability LowHighThe bulky tert-butyl group sterically hinders the approach of proteases to the peptide backbone.[4]
Conformational Freedom HighLowThe sterically demanding side chain restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid residue, leading to a more defined conformation.[2]
Binding Affinity (Kd) Typically in the micromolar (µM) rangePotentially in the nanomolar (nM) rangePre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.[3]
Oral Bioavailability Very LowPotentially ImprovedIncreased metabolic stability and potentially favorable membrane permeability characteristics can contribute to better oral absorption.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general procedure for incorporating this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected proteinogenic amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ether for precipitation

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling: a. Pre-activate a 3-fold molar excess of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid with a 2.9-fold molar excess of HBTU/HOBt and a 6-fold molar excess of DIPEA in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the tert-butyl group. c. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide containing this compound against enzymatic degradation.

Materials:

  • Peptide containing this compound

  • Control peptide (with a natural amino acid like Leucine at the corresponding position)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Prepare stock solutions of the test and control peptides in the reaction buffer.

  • Reaction Setup: a. In a microcentrifuge tube, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme to substrate ratio by weight). b. Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point. Determine the half-life (t1/2) of the peptide. Compare the stability of the peptide containing this compound to the control peptide.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug design.

G Conceptual Workflow for Incorporating this compound cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical cluster_3 Outcome a Target Identification & Validation b Lead Peptide/ Small Molecule Design a->b c Incorporate this compound b->c d Solid-Phase Peptide Synthesis/ Asymmetric Synthesis c->d e Binding Affinity Assays (e.g., SPR, ITC) d->e f Functional Assays (Cell-based) d->f g Proteolytic Stability Assay d->g i Efficacy Studies (Animal Models) f->i h Pharmacokinetic Studies (ADME) g->h h->i j Toxicology Studies i->j k Optimized Drug Candidate j->k

Caption: A generalized workflow for drug discovery incorporating this compound.

G Impact of this compound on Peptide Conformation cluster_0 Linear Peptide cluster_1 Peptide with this compound A Flexible Conformation B Multiple Conformations in Solution C High Entropic Penalty upon Binding D Susceptible to Proteolysis H Reduced Entropic Penalty C->H results in higher J Increased Proteolytic Resistance D->J leads to improved E Constrained Amino Acid F Restricted Conformation E->F I Steric Shielding E->I G Pre-organized for Binding F->G G->H I->J

References

Synthesis of Peptidomimetics with (R)-2-Amino-4,4-dimethylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics incorporating the non-proteinogenic amino acid (R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine. The incorporation of this sterically hindered amino acid can impart unique conformational constraints and increased resistance to enzymatic degradation in peptidomimetics, making it a valuable building block in drug discovery.

Introduction and Application Notes

This compound is a bulky, aliphatic amino acid analog. Its neopentyl side chain provides significant steric hindrance, which can be strategically employed to:

  • Induce specific secondary structures: The bulky side chain can restrict the conformational freedom of the peptide backbone, favoring specific turn or helical structures.

  • Enhance proteolytic stability: The steric bulk around the alpha-carbon can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Modulate receptor binding: The unique side chain can influence the binding affinity and selectivity of the peptidomimetic for its biological target.

The primary challenge in synthesizing peptidomimetics with this amino acid lies in the sluggish kinetics of the amide bond formation due to steric hindrance. Standard solid-phase peptide synthesis (SPPS) protocols often result in low coupling yields and deletion sequences. Therefore, optimized protocols employing more potent coupling reagents, modified reaction conditions, and careful monitoring are essential for successful synthesis.

Synthesis of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH

The first critical step is the preparation of the N-Fmoc protected amino acid, which is the standard building block for Fmoc-based SPPS.

Protocol 2.1: Synthesis of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH

This protocol outlines a general procedure for the Fmoc protection of this compound.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq) in a round-bottom flask.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH.

Expected Yield: 80-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

This section details the protocol for incorporating Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH into a peptide sequence using manual or automated SPPS.

General SPPS Workflow

The overall workflow for the synthesis of a peptidomimetic containing this compound is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat Cycle Wash2->Repeat for next amino acid Capping->Repeat for next amino acid Cleavage Cleavage & Deprotection Capping->Cleavage Final cycle Repeat->Fmoc_Deprotection Repeat->Cleavage Final cycle Purification Purification Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3.2: SPPS Incorporating this compound

This protocol is optimized for the coupling of sterically hindered amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagents (choose one combination):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Capping Solution (Optional): Acetic anhydride and DIPEA in DMF

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Pre-activate a solution of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF with DIPEA (8.0 eq) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 40°C). Microwave-assisted coupling can also be employed to shorten reaction times and improve efficiency.

    • Double Coupling: After the initial coupling, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For couplings to a secondary amine (e.g., after proline), a different test like the chloranil test is required.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 15 minutes. This prevents the formation of deletion sequences.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence. For standard amino acids, a single coupling of 1 hour may be sufficient.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine its purity.

Quantitative Data and Optimization

The success of incorporating sterically hindered amino acids is highly sequence-dependent. The following table provides a summary of typical parameters and expected outcomes, which should be optimized for each specific synthesis.

ParameterStandard Amino AcidThis compound
Amino Acid Equivalents 2.0 - 3.04.0 - 5.0
Coupling Reagent Equivalents 1.9 - 2.93.9 - 4.9
Base (DIPEA) Equivalents 4.0 - 6.08.0 - 10.0
Coupling Time (RT) 30 - 60 min2 - 4 hours (or longer)
Coupling Strategy Single CouplingDouble Coupling recommended
Microwave Assistance OptionalRecommended for difficult sequences
Expected Coupling Yield > 99%95 - 99% (with optimization)
Overall Crude Purity Sequence dependentGenerally lower, requires careful purification

Logical Relationship for Coupling Optimization

The decision-making process for optimizing the coupling of this compound can be visualized as follows:

Coupling_Optimization decision decision process process result result Start Start Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Coupling_Complete Coupling Complete Kaiser_Test->Coupling_Complete Negative Incomplete_Coupling Incomplete Coupling Kaiser_Test->Incomplete_Coupling Positive Proceed Proceed to Next Cycle Coupling_Complete->Proceed Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Increase_Time_Temp Increase Time/Temp or Use Microwave Incomplete_Coupling->Increase_Time_Temp Capping Cap Unreacted Amines Incomplete_Coupling->Capping Double_Couple->Kaiser_Test Increase_Time_Temp->Kaiser_Test Capping->Proceed

Figure 2: Decision workflow for optimizing the coupling of sterically hindered amino acids.

Conclusion

The synthesis of peptidomimetics containing this compound requires careful planning and optimization of the solid-phase synthesis protocol. By employing potent coupling reagents, extended reaction times or microwave assistance, and vigilant monitoring of reaction completion, high-quality peptidomimetics incorporating this valuable building block can be successfully obtained. The protocols and guidelines presented here provide a solid foundation for researchers to develop novel and potent peptidomimetic drug candidates.

Application of (R)-2-Amino-4,4-dimethylpentanoic Acid in Neuroscience Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and available databases have revealed a significant lack of specific research on the application of (R)-2-Amino-4,4-dimethylpentanoic acid in the field of neuroscience. Despite a comprehensive search for its mechanism of action, relevant signaling pathways, and established experimental protocols, there is currently no substantial body of evidence to detail its use for researchers, scientists, and drug development professionals in this area.

This document aims to transparently present the current landscape of information regarding this compound and its structurally related analogs, highlighting the absence of data for the core requirements of detailed application notes and protocols.

Summary of Findings

This compound, also known as D-neopentylglycine, is a non-proteinogenic amino acid. While chemical and physical properties are documented in various chemical databases, its biological activity and potential applications in neuroscience remain largely unexplored in published research. Searches for synonyms and related terms did not yield specific studies detailing its effects on neuronal signaling, receptor binding, or in vivo models of neurological disease.

Data Presentation

Due to the absence of specific quantitative data on the efficacy, potency, or binding affinity of this compound in neuroscience-related assays, a structured table for this compound cannot be provided.

To offer context, research on structurally similar amino acid derivatives has shown engagement with the central nervous system. For instance, certain synthetic amino acids are utilized as precursors for compounds targeting cannabinoid receptors, while others, like D-alanine, act as co-agonists at the glycine site of NMDA receptors. However, it is crucial to note that these activities are specific to those molecules and cannot be extrapolated to this compound without direct experimental evidence.

Experimental Protocols

A thorough review of scientific literature did not yield any established and detailed experimental protocols for the use of this compound in key neuroscience experiments such as electrophysiology, in vitro cell-based assays, or in vivo behavioral studies. The lack of published research in this specific area means that standardized methodologies for its application in neuroscience are not available.

Signaling Pathways and Experimental Workflows

Given the lack of information on the molecular targets and mechanisms of action of this compound within the nervous system, it is not possible to create diagrams of associated signaling pathways or experimental workflows. Any such visualization would be purely speculative and not based on scientific evidence.

For illustrative purposes, a generalized workflow for screening a novel compound in neuroscience research is presented below. This diagram outlines the logical progression of experiments that would be necessary to elucidate the function of a compound like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies a Primary Target Identification (e.g., Receptor Binding Assays) b Functional Assays (e.g., Calcium Imaging, Reporter Assays) a->b c Electrophysiology (Patch-Clamp on Cultured Neurons) b->c d Neurotoxicity Assessment c->d e Pharmacokinetic Studies (BBB Penetration) d->e Promising In Vitro Profile f Behavioral Models (e.g., Anxiety, Cognition) e->f g In Vivo Electrophysiology f->g h Histological Analysis g->h i Signaling Pathway Analysis (Western Blot, qPCR) h->i Observed Phenotype j Target Validation (Knockdown/Knockout Models) i->j end Candidate for Preclinical Development j->end start Novel Compound (this compound) start->a

General workflow for novel compound screening in neuroscience.

Conclusion

At present, there is a significant gap in the scientific literature regarding the application of this compound in neuroscience research. The information required to generate detailed application notes and protocols, including quantitative data, established experimental methodologies, and an understanding of its mechanism of action, is not available. Future research is needed to explore the potential neuroactivity of this compound. Researchers interested in this molecule would need to undertake foundational in vitro and in vivo studies to characterize its properties and potential effects on the nervous system.

Troubleshooting & Optimization

Overcoming steric hindrance of (R)-2-Amino-4,4-dimethylpentanoic acid in coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Steric Hindrance of (R)-2-Amino-4,4-dimethylpentanoic acid in Coupling

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the successful coupling of the sterically hindered amino acid, this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) Steric Hindrance: The bulky tert-butyl group of this compound physically obstructs the reaction site, slowing down the coupling reaction.[1][2]1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with hindered amino acids, such as HATU, HBTU, HCTU, or COMU.[1][3][4] 2. Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the protected amino acid and coupling reagent.[2] 3. Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4-24 hours.[2][4] 4. Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.[2] 5. Increase Temperature: Utilize microwave-assisted peptide synthesis (MA-SPPS) to overcome the high activation energy barrier.[4]
Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible.[2][4]1. Change Solvent: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or a mixture containing DMSO to disrupt secondary structures.[2] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can break up aggregation-prone structures.[2]
Incomplete Fmoc-Deprotection: The N-terminal amine is not fully deprotected, preventing coupling.Ensure complete deprotection by extending the piperidine treatment time or performing a second deprotection step. Monitor with a test for free amines.
Racemization Over-activation of the Carboxylic Acid: The activated amino acid is susceptible to epimerization, especially with prolonged activation times or strong bases.[1]1. Use Racemization-Suppressing Additives: Ensure the use of additives like HOAt (with HATU) or OxymaPure (with COMU), which are superior to HOBt in preventing racemization.[4] 2. Choose Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[4] 3. Minimize Pre-activation Time: Reduce the time the amino acid is pre-activated before adding it to the resin.
High Temperature: Elevated temperatures, while increasing reaction rate, can also increase the rate of racemization.If using heat, optimize for the shortest time necessary to achieve a complete coupling.
Guanidinylation Side Reaction Excess Aminium/Uronium Reagent: Reagents like HATU and HBTU can react with the free N-terminal amine if used in excess, capping the peptide chain.[1][3]1. Use a Slight Excess of Amino Acid: Ensure the amino acid is in slight excess relative to the coupling reagent. 2. Short Pre-activation: A short pre-activation time before adding to the amine component can minimize this side reaction.[3] 3. Consider Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause guanidinylation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple?

A1: The primary challenge is steric hindrance. The bulky tert-butyl group adjacent to the amine and carboxylic acid functionalities physically blocks the approach of the coupling reagents and the N-terminal amine of the growing peptide chain. This spatial interference significantly slows down the reaction kinetics, often leading to incomplete couplings and low yields.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids, potent coupling reagents are necessary. Aminium/uronium salts like HATU , HBTU , and COMU are highly recommended.[1][3][4] Phosphonium salts such as PyBOP are also a good choice and avoid the potential side reaction of guanidinylation.[1] Standard carbodiimide reagents like DCC and DIC are often less effective for such demanding couplings.[4]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.[2] This is a valuable strategy when a monitoring test (like the Kaiser test) indicates that the first coupling was incomplete. It helps to drive the reaction to completion for difficult residues like this compound.

Q4: Can I use heat to improve the coupling efficiency?

A4: Yes, applying heat can help overcome the activation energy barrier of the sterically hindered coupling. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for this, as it allows for rapid and uniform heating, significantly shortening reaction times.[4] However, it is crucial to carefully control the temperature and time to minimize the risk of racemization.[4]

Q5: How can I monitor the success of the coupling reaction?

A5: The most common method for monitoring coupling on a solid support is the Kaiser test (ninhydrin test).[4] A positive result (blue/purple beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative result (yellow/colorless beads) suggests a successful coupling.

Quantitative Data on Coupling Reagent Performance

The following data is synthesized from studies on sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), and serves as a representative guide for the expected performance with this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentClassTypical Yield for Hindered CouplingsTypical Reaction TimeLevel of RacemizationKey Considerations
HATU Aminium/Uronium SaltHigh1-2 hours (double coupling may be needed)LowHighly efficient due to the formation of reactive OAt esters. Potential for guanidinylation side reaction.[1][3]
HBTU Aminium/Uronium SaltHigh1-2 hours (double coupling may be needed)LowA very popular and efficient reagent.[1][3]
COMU Aminium/Uronium SaltHigh1 hour (double coupling)LowSafer alternative to HATU/HBTU as it is based on OxymaPure, avoiding potentially explosive benzotriazole derivatives.[1]
PyBOP Phosphonium SaltHigh2-4 hoursLowAvoids guanidinylation side reactions. Byproducts are less hazardous than the original BOP reagent.[1][2]
DIC/HOAt Carbodiimide/AdditiveModerate to High2-12 hoursLow to ModerateHOAt is a more effective additive than HOBt for suppressing racemization in hindered couplings.[1]
T3P® Phosphonic AnhydrideHighVariesVery LowConsidered a "green" and safe reagent with water-soluble byproducts.[1]

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for the initial attempt to couple this compound.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • 20% Piperidine in DMF for Fmoc-deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

    • If negative (yellow beads): The coupling is complete. Proceed to the next step in your synthesis.

    • If positive (blue beads): The coupling is incomplete. Proceed to the second coupling.

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid.

    • Agitate the reaction mixture for another 2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents.

Protocol 2: Microwave-Assisted Coupling

This protocol is for particularly difficult couplings where room temperature methods are insufficient.

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Swell the resin in a microwave-compatible vessel. Perform Fmoc-deprotection using microwave irradiation (e.g., 3-5 minutes at 75°C with 20% piperidine in DMF). Wash the resin thoroughly.

  • Coupling:

    • In a separate vial, prepare the activated amino acid solution as described in Protocol 1, Step 2.

    • Add the activated solution to the resin.

    • Place the vessel in the microwave synthesizer and irradiate for 10-30 minutes at a controlled temperature (e.g., 50-75°C). Note: Optimization of time and temperature is crucial.

  • Monitoring and Washing: Wash the resin and perform a Kaiser test. If the test is positive, a second microwave-assisted coupling may be necessary.

Visualizations

G cluster_deprotection Fmoc-Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling Step cluster_monitoring Monitoring & Decision Resin_Fmoc Resin-Bound Peptide (Fmoc-Protected) Deprotection Treat with 20% Piperidine in DMF Resin_Fmoc->Deprotection Resin_Free_Amine Resin-Bound Peptide (Free Amine) Deprotection->Resin_Free_Amine Coupling Couple for 2-24h or via Microwave Resin_Free_Amine->Coupling AA Fmoc-(R)-2-Amino- 4,4-dimethylpentanoic acid Reagents HATU + DIPEA in DMF/NMP AA->Reagents Activated_AA Highly Reactive OAt-Active Ester Reagents->Activated_AA Activated_AA->Coupling New_Peptide_Bond New Peptide Bond Formed Coupling->New_Peptide_Bond Kaiser_Test Kaiser Test New_Peptide_Bond->Kaiser_Test Complete Coupling Complete (Proceed to next cycle) Kaiser_Test->Complete Negative Incomplete Incomplete (Perform Double Coupling) Kaiser_Test->Incomplete Positive cluster_coupling cluster_coupling Incomplete->cluster_coupling

Caption: Workflow for coupling sterically hindered amino acids.

G cluster_troubleshooting Troubleshooting Logic Start Positive Kaiser Test (Incomplete Coupling) Double_Coupling Perform Double Coupling Start->Double_Coupling 1st Action Check_Reagents Switch to Stronger Reagent (e.g., HATU, COMU) Double_Coupling->Check_Reagents If still positive Success Negative Kaiser Test (Success) Double_Coupling->Success Extend_Time Extend Reaction Time (4-24h) Check_Reagents->Extend_Time And/Or Check_Reagents->Success Use_Microwave Use Microwave Assistance Extend_Time->Use_Microwave And/Or Extend_Time->Success Change_Solvent Change Solvent (DMF -> NMP) Use_Microwave->Change_Solvent Consider if aggregation suspected Use_Microwave->Success Change_Solvent->Success

Caption: Troubleshooting decision tree for incomplete coupling.

References

Technical Support Center: Peptide Synthesis with (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, (R)-2-Amino-4,4-dimethylpentanoic acid (also known as (R)-Neopentylglycine). Due to its bulky neopentyl side chain, this amino acid presents unique challenges in solid-phase peptide synthesis (SPPS), primarily related to inefficient coupling and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

The main challenge is significant steric hindrance from the bulky neopentyl side chain. This can lead to:

  • Incomplete Coupling: The bulky side chain can physically block the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, resulting in low coupling yields and deletion sequences.

  • Slow Reaction Kinetics: The steric bulk slows down the rate of peptide bond formation, often requiring longer reaction times or more potent reagents.

  • Peptide Aggregation: Sequences containing bulky, hydrophobic residues like this compound are more prone to aggregation on the solid support, further hindering reagent access.

Q2: What are the most common side reactions observed with this compound?

The most prevalent side reactions are:

  • Deletion Sequences: Failure to couple the amino acid results in peptides missing the intended residue. This is the most common side product.

  • Racemization/Epimerization: While less common for this specific amino acid due to the lack of an α-hydrogen on the side chain, the activation step can still lead to racemization of the chiral center, especially with prolonged activation times or the use of strong bases.[1]

  • Formation of Truncated Peptides: If incomplete coupling is not addressed, subsequent steps will continue on the unreacted peptide chains, leading to a mixture of the desired full-length peptide and shorter, truncated sequences.

Q3: Which coupling reagents are recommended for this sterically hindered amino acid?

For sterically hindered amino acids like this compound, standard coupling reagents like DCC or DIC are often inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[2][3]

Coupling Reagent ClassRecommended ReagentsKey Features
Uronium/Aminium Salts HATU, HCTU, COMUHighly efficient, fast reaction rates, and generally associated with low racemization, especially when used with additives like HOAt or OxymaPure.[2]
Phosphonium Salts PyBOP, PyAOPEffective for hindered couplings and can reduce the risk of guanidinylation, a side reaction possible with uronium salts.

Q4: How can I monitor the coupling efficiency of this compound?

Regular monitoring after the coupling step is crucial. The most common qualitative methods include:

  • Kaiser (Ninhydrin) Test: Detects free primary amines. A positive result (blue/purple beads) indicates incomplete coupling.

  • Bromophenol Blue (BPB) Test: Can detect both primary and secondary amines and relies on a color change from blue to yellow in the presence of unreacted amines.

For quantitative analysis, a small sample of the resin can be cleaved and analyzed by:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and identify deletion or truncated sequences.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any byproducts.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted N-terminal amines.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test double_coupling Perform Double Coupling start->double_coupling  Immediate Action re_test Kaiser Test double_coupling->re_test capping Cap Unreacted Amines re_test->capping Positive proceed Proceed to Next Deprotection re_test->proceed Negative optimize Optimize Coupling Protocol re_test->optimize Consistently Positive capping->proceed G start Low Crude Purity (HPLC) ms_analysis Analyze by Mass Spectrometry start->ms_analysis deletion Major Peak at [M-AA] ms_analysis->deletion  Identify Impurities truncation Multiple Lower MW Peaks ms_analysis->truncation modification Unexpected Mass Adducts ms_analysis->modification troubleshoot_coupling Troubleshoot Incomplete Coupling deletion->troubleshoot_coupling review_capping Review Capping Protocol truncation->review_capping review_cleavage Review Cleavage Cocktail & Conditions modification->review_cleavage

References

Improving coupling efficiency for (R)-2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-Amino-4,4-dimethylpentanoic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the coupling efficiency of the sterically hindered amino acid, this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Question 1: Why is my coupling reaction with this compound resulting in low yields or failing completely?

Answer: The primary reason for poor coupling efficiency with this compound is steric hindrance.[1][2][3][4] The bulky tert-butyl group on the side chain physically obstructs the approach of the activated carboxyl group to the amine of the growing peptide chain, which slows down the rate of peptide bond formation.[1][3][4] This can lead to incomplete reactions and the formation of deletion sequences in your final peptide.[3]

Question 2: My standard coupling protocol with DCC or DIC is ineffective. What should be my first troubleshooting step?

Answer: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1][3] The most critical first step is to switch to a more powerful in-situ activating reagent.[1][3] Aminium/uronium salts such as HATU, HBTU, or COMU, and phosphonium salts like PyBOP or PyAOP, are significantly more effective as they form highly reactive esters that can better overcome the steric barrier.[1][3]

Question 3: I've switched to a more potent coupling reagent like HATU, but the coupling is still incomplete. What other reaction parameters can I optimize?

Answer: If changing the coupling reagent is insufficient, you can optimize the following conditions:

  • Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate, so extending the coupling time (e.g., from 1-2 hours to overnight) can help drive the reaction to completion.[1] Gentle heating can also be beneficial, but must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis is a highly effective method for accelerating difficult couplings.[1]

  • Optimize Solvent Choice: The solvent is crucial for solvating the peptide-resin complex.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation that may block reactive sites.[1]

Question 4: What advanced strategies can I employ if the above optimizations are still not yielding the desired results?

Answer: For extremely challenging couplings, consider these advanced strategies:

  • Double Coupling: This is a common and effective technique where the coupling step is repeated with a fresh portion of the activated amino acid and reagents to drive the reaction to completion.[1]

  • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy for the most hindered couplings where even potent uronium/phosphonium reagents fail.[1][5] Reagents like TFFH can be used for this purpose.[5]

Below is a troubleshooting workflow to guide your decision-making process.

G start Low Coupling Efficiency for this compound reagent_check Is the coupling reagent a standard carbodiimide (DCC, DIC)? start->reagent_check switch_reagent Switch to a potent onium salt (e.g., HATU, HBTU, COMU, PyBOP) reagent_check->switch_reagent Yes reagent_ok Using a potent onium salt reagent_check->reagent_ok No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature (conventional or microwave) - Use a better solvent (e.g., NMP) switch_reagent->optimize_conditions reagent_ok->optimize_conditions check_completion Is the coupling complete? optimize_conditions->check_completion advanced_strategies Employ Advanced Strategies: - Perform a double coupling - Consider acyl fluoride formation check_completion->advanced_strategies No success Coupling Successful check_completion->success Yes advanced_strategies->success

Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?

A1: For challenging couplings, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1] HATU and PyAOP are considered among the most efficient because they form OAt esters.[1] Oxyma-based reagents like COMU also demonstrate superior performance and are considered safer alternatives to HOBt- or HOAt-based reagents as they avoid potentially explosive compounds.[5][6]

Q2: How can I minimize racemization during the coupling of this chiral amino acid?

A2: Racemization is a risk, especially with prolonged reaction times or elevated temperatures. To minimize it:

  • Use additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][4]

  • Choose a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA.[4]

  • Avoid excessively long pre-activation times before adding the amine component.[4]

  • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[4]

Q3: Can the choice of protecting groups impact coupling efficiency?

A3: Yes. While the primary steric hindrance comes from the amino acid's side chain, bulky side-chain protecting groups on other residues in the peptide can also contribute to steric obstruction.[1] This effect can become more pronounced as the peptide chain grows. Careful selection of protecting groups is an important consideration.[1]

Q4: What is the benefit of using microwave-assisted synthesis for this type of coupling?

A4: Microwave-assisted peptide synthesis (MASPPS) uses microwave energy to rapidly heat the reaction, which can significantly accelerate coupling reactions.[1] This is particularly effective for driving difficult couplings of hindered amino acids to completion in a much shorter time frame compared to conventional heating, which can also help to minimize side reactions.[1]

Quantitative Data on Coupling Reagent Performance

The efficacy of various coupling reagents is best evaluated through quantitative data. The following table summarizes performance metrics for coupling sterically hindered amino acids from multiple sources. Note that specific reaction conditions may vary between studies.

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyTypical Reaction TimeRacemization RiskKey Considerations
HATU Aminium/Uronium SaltVery High1-2 hoursLowHighly efficient for hindered couplings.[6] Based on potentially explosive HOAt.[6]
HBTU Aminium/Uronium SaltHighVariesLowA popular and efficient reagent, though generally less reactive than HATU for difficult couplings.[6]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowEfficiency is comparable to HATU.[6] Considered safer as it is based on OxymaPure.[5][6]
PyBOP Phosphonium SaltHigh>90% conversion in 16 hoursLowAvoids carcinogenic byproducts associated with the original BOP reagent.[6][7]
PyAOP Phosphonium SaltVery HighVariesVery LowThe HOAt-analog of PyBOP, offering faster coupling rates.[5]
DIC/DCC CarbodiimideModerateVariesAdditive DependentOften inefficient for sterically hindered couplings.[1][3] Requires an additive like HOBt or HOAt to reduce racemization.[5]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard coupling on a solid support (resin).

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 times).

  • Activation Mixture Preparation: In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Pre-activation: Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The reaction time may vary from 45 minutes to several hours depending on the sequence.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

Protocol 2: Double Coupling Procedure

If the confirmation test in Protocol 1 indicates an incomplete reaction, a second coupling is necessary.

  • First Coupling: Follow steps 1-5 from Protocol 1.

  • Wash: After the initial coupling time, wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2-5 from Protocol 1 with a fresh solution of activated amino acid and reagents.

  • Final Wash and Confirmation: Wash the resin extensively with DMF and perform a final confirmation test to ensure the reaction has gone to completion.

References

Technical Support Center: (R)-2-Amino-4,4-dimethylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Amino-4,4-dimethylpentanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common deprotection issues encountered during experimental work with this sterically hindered amino acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the deprotection of this compound derivatives.

Issue 1: Incomplete or Slow Boc Deprotection

Q: I am observing incomplete or very slow removal of the Boc (tert-butoxycarbonyl) protecting group from my this compound derivative using standard TFA/DCM conditions. What could be the cause and how can I resolve this?

A: The significant steric hindrance provided by the neopentyl group of this compound can impede the approach of reagents to the carbamate, leading to slower or incomplete deprotection compared to less hindered amino acids.

Troubleshooting Steps:

  • Increase Trifluoroacetic Acid (TFA) Concentration: Standard conditions (e.g., 20-25% TFA in Dichloromethane (DCM)) may be insufficient. Gradually increasing the TFA concentration can enhance the rate of deprotection.

  • Extend Reaction Time: Due to the steric bulk, longer reaction times are often necessary. Monitor the reaction progress carefully using an appropriate analytical method (e.g., TLC, LC-MS) to determine the optimal duration.

  • Elevate Reaction Temperature: While most Boc deprotections are performed at room temperature, a modest increase in temperature may be required for this substrate. However, be cautious as higher temperatures can promote side reactions.

  • Alternative Acidic Reagents: Consider using a stronger acidic condition, such as 4M HCl in dioxane. This reagent is often effective for removing stubborn Boc groups.

Below is a workflow to troubleshoot incomplete Boc deprotection:

G start Incomplete Boc Deprotection increase_tfa Increase TFA Concentration start->increase_tfa monitor Monitor Reaction Progress (TLC, LC-MS) increase_tfa->monitor extend_time Extend Reaction Time extend_time->monitor elevate_temp Elevate Reaction Temperature (with caution) elevate_temp->monitor alt_reagent Use 4M HCl in Dioxane alt_reagent->monitor monitor->extend_time Still Incomplete monitor->elevate_temp Still Incomplete monitor->alt_reagent Still Incomplete complete Deprotection Complete monitor->complete Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Side Reactions During Cbz Deprotection

Q: I am performing a Cbz (benzyloxycarbonyl) deprotection via catalytic hydrogenolysis on a derivative of this compound and observing unexpected byproducts. What are the likely side reactions and how can I mitigate them?

A: While catalytic hydrogenolysis is generally a clean method, side reactions can occur, especially with complex substrates.

Potential Side Reactions and Solutions:

  • Incomplete Hydrogenolysis: The steric hindrance of the neopentyl group may slow down the reaction. Ensure adequate catalyst loading (e.g., 10% Pd/C) and sufficient hydrogen pressure.

  • Catalyst Poisoning: Certain functional groups in your molecule can poison the palladium catalyst. If you suspect this, using a fresh batch of catalyst or a different type of catalyst may be necessary.

  • Alternative Deprotection: If hydrogenolysis is not effective, consider acidic conditions such as HBr in acetic acid. However, be aware that this is a harsh method and may not be suitable for sensitive substrates.

Issue 3: Difficulty with Ester Hydrolysis

Q: I am struggling to hydrolyze a methyl or ethyl ester of my N-protected this compound derivative using standard conditions (e.g., LiOH in THF/water). The reaction is either very slow or does not go to completion. Why is this happening and what can I do?

A: The neopentyl group adjacent to the ester carbonyl creates significant steric hindrance, making it difficult for the hydroxide ion to attack the carbonyl carbon. This slows down the rate of hydrolysis considerably.

Troubleshooting Steps:

  • Increase Reaction Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.

  • Use a Co-solvent: Solvents like methanol or ethanol can improve the solubility of the substrate and facilitate the reaction.

  • Alternative Bases: While lithium hydroxide is common, other bases like sodium hydroxide or potassium hydroxide can be tried. In some cases, for extremely hindered esters, stronger, non-aqueous conditions might be explored, though these require careful consideration of potential side reactions.

  • Longer Reaction Times: Be prepared for significantly longer reaction times compared to less hindered esters. Monitor the reaction closely by TLC or LC-MS.

The following diagram illustrates the challenge of ester hydrolysis with this substrate:

G cluster_0 Standard Ester Hydrolysis cluster_1 Hindered Ester Hydrolysis LiOH LiOH Ester Less Hindered Ester LiOH->Ester Fast Product Carboxylic Acid Ester->Product LiOH_h LiOH Ester_h (R)-2-Amino-4,4-dimethyl- pentanoic acid Ester LiOH_h->Ester_h Slow / Incomplete Product_h Carboxylic Acid Ester_h->Product_h

Caption: Steric hindrance affecting ester hydrolysis rate.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is generally preferred for the amine of this compound, Boc or Cbz?

A1: Both Boc and Cbz are commonly used. The choice often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Boc group is typically removed under acidic conditions, while the Cbz group is most commonly removed by catalytic hydrogenolysis.[1][2] An orthogonal protection strategy, where one group can be removed without affecting the other, is a key consideration in multi-step synthesis.

Q2: What are the typical conditions for Boc deprotection of this compound derivatives?

A2: Due to the steric hindrance, more forcing conditions than for simple amino acids are often required. A common starting point is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2-4 hours at room temperature.[3][4] Monitoring the reaction is crucial. If the reaction is slow, extending the reaction time or using 4M HCl in dioxane are viable alternatives.

Q3: What is the standard protocol for Cbz deprotection of this compound derivatives?

A3: The most common and generally cleanest method is catalytic hydrogenolysis.[1] This typically involves stirring the Cbz-protected compound with a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a suitable solvent like methanol or ethanol. Reaction times can vary from a few hours to overnight.

Q4: Can I use basic conditions other than LiOH for the hydrolysis of esters of this compound?

A4: Yes, other alkali metal hydroxides like NaOH and KOH can also be used. The choice may depend on the specific substrate and desired workup procedure. For particularly stubborn esters, more specialized basic conditions might be necessary, but these should be approached with caution to avoid side reactions.

Q5: Are there any specific side reactions I should be aware of during the deprotection of this compound derivatives?

A5: During Boc deprotection with TFA, the tert-butyl cation that is formed can potentially alkylate other nucleophilic sites in your molecule. While the neopentyl group itself is not particularly nucleophilic, if other sensitive functional groups are present, the use of scavengers may be necessary. For Cbz deprotection via hydrogenolysis, ensure complete removal of the catalyst to avoid issues in subsequent steps. During ester hydrolysis under basic conditions, prolonged reaction times at high temperatures could potentially lead to racemization at the alpha-carbon, although this is generally less of a concern for this specific amino acid due to the bulky side chain.

Data Presentation

The following tables summarize typical conditions for deprotection and hydrolysis reactions. Please note that optimal conditions may vary depending on the specific substrate.

Table 1: Comparison of Boc Deprotection Conditions for Sterically Hindered Amino Acid Derivatives

ReagentSolventTemperature (°C)Typical Time (h)Yield (%)Notes
25% TFADCMRoom Temp.2 - 6>90Standard conditions, may be slow.
50% TFADCMRoom Temp.1 - 4>95Faster deprotection, higher risk of side reactions.
4M HClDioxaneRoom Temp.1 - 4>95Effective for stubborn Boc groups.

Table 2: Comparison of Cbz Deprotection Conditions

ReagentCatalystSolventTemperature (°C)Typical Time (h)Yield (%)Notes
H₂ (balloon)10% Pd/CMethanolRoom Temp.4 - 16>95Most common and clean method.
H₂ (balloon)10% Pd/C, NaBH₄MethanolRoom Temp.0.5 - 2>95Rapid deprotection.[1]
HBr (33% in AcOH)-Acetic AcidRoom Temp.1 - 2VariableHarsh conditions, use with caution.

Table 3: Comparison of Ester Hydrolysis Conditions

ReagentSolventTemperature (°C)Typical Time (h)Yield (%)Notes
LiOHTHF/H₂OReflux6 - 24>90Common method, requires heat for hindered esters.
NaOHMethanol/H₂OReflux6 - 24>90Alternative to LiOH.
KOHEthanol/H₂OReflux6 - 24>90Alternative to LiOH and NaOH.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM
  • Dissolve the N-Boc-(R)-2-Amino-4,4-dimethylpentanoic acid derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the desired concentration (start with 25% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolve the N-Cbz-(R)-2-Amino-4,4-dimethylpentanoic acid derivative in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).

  • Secure a balloon filled with hydrogen gas to the reaction flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Ester Hydrolysis using LiOH
  • Dissolve the ester derivative of N-protected this compound in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.

References

Technical Support Center: Purification of Peptides Containing (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the purification of synthetic peptides incorporating the non-canonical, hydrophobic amino acid (R)-2-Amino-4,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly challenging to purify?

A1: The primary challenge stems from the amino acid's structure. Its 4,4-dimethylpentyl side chain (tert-butyl group) is exceptionally bulky and hydrophobic. This significantly increases the overall hydrophobicity of the peptide, leading to several common issues:

  • Aggregation: Peptides with hydrophobic residues have a strong tendency to aggregate to minimize contact with aqueous solutions.[1][2][3] This can occur during synthesis, cleavage from the resin, and purification.

  • Poor Solubility: These peptides are often difficult to dissolve in standard aqueous buffers used for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]

  • Strong Retention: The increased hydrophobicity causes very strong binding to the non-polar stationary phase (e.g., C18) of RP-HPLC columns, requiring harsher elution conditions.[6]

Q2: What is the recommended primary method for purifying these peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides, including those with high hydrophobicity.[7][8] The method separates peptides based on their hydrophobic character, making it suitable for this application, though modifications to standard protocols are almost always necessary.[9]

Q3: How can I improve the solubility of my crude peptide before injection?

A3: Proper sample preparation is critical. Always test the solubility on a small aliquot first.[1] For highly hydrophobic peptides, dissolution directly in the aqueous mobile phase is often unsuccessful.[4] A step-wise approach is recommended:

  • First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[10][]

  • Once dissolved, slowly add the aqueous mobile phase (e.g., 0.1% TFA in water) dropwise to the desired concentration.[1]

  • If precipitation occurs, experiment with alternative solvents like isopropanol, n-propanol, or acetonitrile, sometimes with additives like formic acid or acetic acid.[4][5]

Q4: What type of HPLC column and mobile phase are best suited for these peptides?

A4: A C4 or C8 column is often a better choice than the standard C18. The lower hydrophobicity of the stationary phase can reduce excessive retention and improve peak shape and recovery.[12] For the mobile phase, the standard system of water/acetonitrile with 0.1% trifluoroacetic acid (TFA) is a good starting point.[8][] However, due to the peptide's hydrophobicity, you will likely need a higher percentage of organic solvent and a shallower gradient to achieve good separation.[10]

Troubleshooting Guide

Issue 1: Peptide Aggregation & Precipitation

Q: My peptide solution is cloudy, or a precipitate has formed after dissolving. What should I do?

A: Cloudiness or precipitation is a clear sign of aggregation.[1] To address this, consider the following strategies:

  • pH Adjustment: Peptides are least soluble at their isoelectric point (pI).[1][13] Adjusting the pH away from the pI (by at least one unit) can increase the net charge and improve solubility.[14]

  • Chaotropic Agents: For persistent aggregation, consider using denaturing agents like 6M Guanidine HCl or 8M Urea as a last resort to solubilize the peptide before dilution and injection.[1]

  • Temperature: Gently warming the solution can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[15]

Q: How can I minimize aggregation during the purification run itself?

A: On-column aggregation can lead to peak broadening and low recovery. To prevent this:

  • Lower Peptide Concentration: High concentrations promote aggregation.[13] Try loading a smaller amount of the peptide onto the column.

  • Use Stronger Organic Solvents: Solvents like n-propanol or isopropanol, sometimes blended with acetonitrile, can improve the solubility of hydrophobic peptides in the mobile phase and prevent on-column precipitation.[5]

  • Increase Temperature: Running the column at an elevated temperature (e.g., 40-60°C) can disrupt hydrophobic interactions, improve solubility, and sharpen peaks.[15]

Issue 2: Poor Chromatographic Performance

Q: My peptide peak is broad, shows significant tailing, or is split. How can I improve the peak shape?

A: Poor peak shape is often caused by slow kinetics, secondary interactions with the column, or on-column aggregation.

  • Optimize the Mobile Phase: Ensure sufficient ion-pairing by using 0.1% TFA in both aqueous and organic mobile phases.[][16] This helps to minimize ionic interactions with residual silanols on the silica-based column.

  • Adjust the Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) can often improve resolution between the target peptide and closely eluting impurities.[10]

  • Increase Flow Rate: For some difficult peptides, a higher flow rate can minimize the time the peptide spends on the column, reducing the opportunity for on-column issues.[10]

  • Switch to a Different Stationary Phase: As mentioned, a C4 or C8 column may be more suitable. Phenyl-based columns can also offer different selectivity and may improve peak shape.[6][12]

Q: My peptide is eluting very late in the gradient, or I'm not recovering it at all. What adjustments can I make?

A: This indicates that the peptide is interacting too strongly with the stationary phase.

  • Increase Organic Solvent Strength: Consider using a stronger organic modifier like n-propanol or isopropanol in place of or in addition to acetonitrile.[4]

  • Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column to decrease hydrophobic interactions.[12]

  • Check for Irreversible Binding: Inject a blank gradient after your sample run. A "ghost peak" of your peptide indicates it is slowly bleeding off the column, suggesting irreversible binding or severe aggregation.[5][12] This necessitates a change in column chemistry or mobile phase composition.

Data Presentation

Table 1: Recommended Solvents & Additives for Solubilizing Hydrophobic Peptides

Solvent/AdditiveTypeApplication NotesReference(s)
DMSO / DMF Strong Organic SolventUse a minimal volume to dissolve the crude peptide before diluting with the aqueous mobile phase.[10][]
Isopropanol / n-Propanol Organic ModifierCan be used as a stronger alternative to acetonitrile in the mobile phase to improve elution and solubility.[4][5]
Formic Acid / Acetic Acid Mobile Phase ModifierCan be used as an alternative to TFA, potentially altering selectivity. May lead to broader peaks.[][17]
Guanidine HCl (6M) / Urea (8M) Chaotropic AgentUse as a last resort for highly aggregated peptides. Must be diluted significantly before injection.[1]

Table 2: Key RP-HPLC Method Optimization Parameters

ParameterStandard Starting PointAdjustment for Hydrophobic PeptidesRationaleReference(s)
Stationary Phase C18, 100-300 Å pore sizeC8 or C4, 300 Å pore sizeReduces strong hydrophobic interactions, preventing extreme retention and improving recovery.[7][12]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard ion-pairing agent for good peak shape.[8][18]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile, Isopropanol, or n-PropanolStronger organic solvents are needed to elute highly hydrophobic peptides.[4][5]
Gradient Slope 1% B / minute0.5% - 1% B / minuteA shallower gradient improves resolution of closely eluting impurities.[10]
Column Temperature Ambient40 - 60 °CIncreases solubility, reduces viscosity, and can improve peak symmetry by disrupting aggregation.[15]
Flow Rate 1.0 mL/min (Analytical)1.0 - 1.5 mL/min (Analytical)A slightly higher flow rate can sometimes minimize on-column peak broadening.[6][10]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol helps determine the best solvent system for your peptide before committing large quantities to purification.

  • Aliquot Samples: Dispense approximately 0.5-1 mg of your crude lyophilized peptide into several microcentrifuge tubes.

  • Test Primary Solvents: To the first tube, add a small volume (e.g., 50 µL) of HPLC-grade water with 0.1% TFA. Vortex thoroughly. If it doesn't dissolve, proceed to the next step.

  • Test Organic Solvents: To separate tubes, add 25 µL of a strong organic solvent (DMSO, DMF, or isopropanol). Vortex until the peptide is fully dissolved.

  • Titrate with Aqueous Phase: Once the peptide is dissolved in the organic solvent, slowly add the aqueous mobile phase (0.1% TFA in water) dropwise while vortexing. Observe for any signs of precipitation.

  • Identify Optimal Ratio: Note the maximum percentage of the aqueous phase that can be added before the peptide begins to precipitate. This ratio provides a good starting point for your sample injection concentration.

  • Filter: Before injection, always filter your dissolved peptide solution through a 0.22 or 0.45 µm filter to remove any particulate matter.[18]

Protocol 2: General RP-HPLC Purification Protocol

This protocol provides a starting point for purifying a peptide containing this compound. Optimization will be required.

  • Materials & Equipment:

    • Preparative RP-HPLC system with a UV detector (monitoring at 210-220 nm).[7][19]

    • Preparative C4 or C8 column (e.g., 10 µm particle size, 300 Å pore size).[7]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[18]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (or other suitable organic solvent).[18]

  • Sample Preparation: Dissolve the crude peptide using the optimal conditions determined in Protocol 1. The final concentration should be low enough to prevent precipitation upon injection.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes or until the baseline is stable.[18]

  • Gradient Elution:

    • Inject the filtered sample onto the column.

    • Run a shallow linear gradient. A typical starting gradient could be 5% to 25% B over 10 minutes, followed by 25% to 65% B over 40-60 minutes.

    • Follow with a steep wash gradient to 95% B to elute any remaining highly retained species.

    • Re-equilibrate the column at starting conditions.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak and any shoulders.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the final peptide powder.[7]

Visualizations

G cluster_synthesis Peptide Synthesis & Cleavage cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide Product (with impurities) solubility Solubility Testing (Protocol 1) crude->solubility dissolve Dissolve & Filter Sample solubility->dissolve hplc Preparative RP-HPLC (Protocol 2) dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analytical HPLC of Fractions fractions->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilization pool->lyo final Purified Peptide (>95% Purity) lyo->final

Caption: General workflow for the purification of synthetic peptides.

G start Start: Low Peptide Recovery q1 Is the peptide precipitating before or during injection? start->q1 sol_yes Improve Solubility: - Use stronger organic solvent (DMSO) - Adjust pH away from pI - Decrease sample concentration q1->sol_yes Yes q2 Is the peak shape poor (severe tailing/broadening)? q1->q2 No end Re-evaluate Recovery sol_yes->end peak_yes Improve Chromatography: - Increase column temperature - Use shallower gradient - Ensure 0.1% TFA is present q2->peak_yes Yes q3 Is the peptide eluting very late or not at all (ghost peaks)? q2->q3 No peak_yes->end retention_yes Reduce Retention: - Switch to a less hydrophobic  column (C8 or C4) - Use stronger mobile phase (n-propanol) q3->retention_yes Yes q3->end No retention_yes->end

Caption: Troubleshooting decision tree for low peptide recovery.

G amino_acid This compound property1 High Hydrophobicity amino_acid->property1 property2 Steric Bulk amino_acid->property2 challenge1 Poor Aqueous Solubility property1->challenge1 challenge2 Peptide Aggregation property1->challenge2 challenge3 Strong Retention on RP-HPLC property1->challenge3 property2->challenge2 challenge4 Difficult Synthesis/Coupling property2->challenge4 solution1 Use co-solvents (DMSO, IPA) Adjust mobile phase challenge1->solution1 solution2 Lower concentration Use chaotropes or heat challenge2->solution2 solution3 Use C4/C8 columns Employ shallow gradients challenge3->solution3 solution4 Use specialized coupling reagents Longer reaction times challenge4->solution4

Caption: Impact of the amino acid's properties on purification.

References

Technical Support Center: Aggregation of Peptides with (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating the non-canonical amino acid (R)-2-Amino-4,4-dimethylpentanoic acid. This bulky, hydrophobic residue can significantly impact peptide synthesis and solubility.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern with this compound?

A1: Peptide aggregation is the self-association of peptide chains, often driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.[1] This can result in insolubility, difficult purification, and reduced synthetic yields.[2][3] The inclusion of this compound, a highly hydrophobic and sterically bulky amino acid, increases the propensity for aggregation due to strong van der Waals and hydrophobic interactions between peptide chains.[4][5]

Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: Key indicators of on-resin aggregation include:

  • Poor resin swelling: The resin bed may appear shrunken or fail to swell to its expected volume.[4]

  • Incomplete reactions: Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[4][6]

  • Unreliable analytical tests: Ninhydrin or TNBS tests may yield false negatives because the aggregated peptide chains can block access to the N-terminus.[2][4]

  • Formation of precipitates: A precipitate may form upon cleavage from the resin or during purification.[4]

Q3: How can I predict the likelihood of aggregation for my peptide sequence containing this compound?

A3: While precise prediction is challenging, several factors increase the risk of aggregation:

  • High content of hydrophobic residues: Sequences rich in hydrophobic amino acids, including this compound, are more prone to aggregation.[1][5]

  • Sequence length: Aggregation is less common in peptides shorter than five or six residues.[7]

  • Presence of β-sheet promoting residues: Certain amino acids in combination with hydrophobic residues can promote the formation of β-sheets.[5]

Several online tools can analyze a peptide sequence to predict aggregation-prone regions, which can help in planning a synthetic strategy.

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound
  • Symptoms: Positive ninhydrin or TNBS test after the coupling step, indicating unreacted free amines.

  • Possible Cause: The steric bulk of the tert-butyl side chain of this compound can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly problematic in "difficult sequences" that are already prone to aggregation.

  • Solutions:

StrategyDescriptionKey Considerations
Use Stronger Coupling Reagents Employ more potent activating agents like HATU, HCTU, or PyBOP in combination with an additive like HOAt or HOBt.These reagents can increase the rate of acylation and overcome steric hindrance. Ensure appropriate equivalents are used.
Increase Coupling Time and Temperature Extend the coupling reaction time (e.g., 2-4 hours or overnight). Perform the coupling at an elevated temperature (e.g., 50-60°C).Monitor for potential side reactions or racemization at higher temperatures, especially for sensitive amino acids.
Double Coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.This can help drive the reaction to completion.
Issue 2: On-Resin Aggregation After Incorporation of this compound
  • Symptoms: Poor resin swelling, slow or incomplete subsequent coupling and deprotection steps.

  • Possible Cause: The hydrophobic nature of the this compound residue contributes to the formation of inter-chain hydrogen bonds and hydrophobic collapse, leading to aggregation.[4]

  • Solutions:

StrategyDescriptionKey Considerations
Chaotropic Salt Washes Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step.[4]This disrupts secondary structures. Ensure the salt is thoroughly washed away before adding the activated amino acid, as it can interfere with coupling reagents.[4]
Aggregation-Disrupting Solvents Switch from standard DMF to solvents like NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1). Adding a small percentage of DMSO can also be effective.[4][5]NMP is generally better at solvating growing peptide chains.[4]
Incorporate Pseudoproline Dipeptides If the sequence allows, introduce a pseudoproline dipeptide at strategic locations (e.g., every 6th residue) to disrupt the formation of secondary structures.[2]This is a proactive measure that should be planned during the sequence design.
Sonication Gently sonicate the reaction vessel in a water bath for 15-30 minutes.[4]This can mechanically break up aggregated resin particles. Use with caution to avoid damaging the resin beads.
Issue 3: Poor Solubility of the Cleaved Peptide
  • Symptoms: The lyophilized peptide does not dissolve in aqueous buffers or common HPLC solvents.

  • Possible Cause: The overall hydrophobicity of the peptide containing this compound leads to aggregation in solution.[4]

  • Solutions:

StrategyDescriptionKey Considerations
Solvent Choice Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.Test a small amount of peptide first. High concentrations of organic solvents may not be compatible with downstream applications.
pH Adjustment Adjust the pH of the solvent. For acidic peptides, dissolving in a basic buffer may help, and for basic peptides, an acidic buffer may be effective.The final pH should be compatible with the peptide's stability and intended use.
Solubilizing Additives Add chaotropic agents like guanidine hydrochloride (GuHCl) or urea to the solvent to disrupt aggregates. Organic modifiers like isopropanol or acetic acid can also be used.[4]These additives may need to be removed before biological assays.

Experimental Protocols

Protocol 1: Difficult Coupling of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

This protocol outlines a method for coupling Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid to a peptide-resin, particularly for sequences prone to aggregation.

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Chaotropic Salt Wash (Optional, if aggregation is suspected):

    • Wash the resin twice with a solution of 0.8 M LiCl in DMF for 1 minute each.[4]

    • Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to remove all traces of the chaotropic salt.[4]

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature. For very difficult couplings, the temperature can be increased to 50°C.

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to check for completion.

    • If the test is positive, consider a second coupling (double coupling).

    • Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute) and proceed to the next cycle.

Protocol 2: Solubilization of a Hydrophobic Peptide

This protocol provides a stepwise approach to solubilizing a cleaved peptide containing this compound.

  • Initial Attempt with Aqueous Buffer:

    • Weigh a small amount of the lyophilized peptide.

    • Add the desired aqueous buffer (e.g., PBS, Tris) and vortex.

    • If the peptide does not dissolve, proceed to the next step.

  • Use of Organic Solvent:

    • To the peptide-buffer suspension, add DMSO dropwise until the peptide dissolves. Aim for the lowest necessary concentration of DMSO.

    • Alternatively, dissolve the dry peptide in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing.

  • Sonication:

    • If the peptide is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • pH Adjustment:

    • If the peptide has ionizable groups, adjust the pH of the solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and observe for improved solubility.

  • Use of Chaotropic Agents (for non-biological assays):

    • If the peptide remains insoluble, prepare a solution with 6 M GuHCl or 8 M urea. Note that these will denature proteins and may be unsuitable for many applications.

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 chaotropic_wash Chaotropic Salt Wash (0.8M LiCl/DMF) wash1->chaotropic_wash wash2 Thorough DMF Wash chaotropic_wash->wash2 Yes (Aggregation Suspected) activation Activate Fmoc-(R)-AAdmpa-OH (HATU/HOAt/DIPEA) chaotropic_wash->activation No wash2->activation coupling Couple to Resin activation->coupling ninhydrin_test Ninhydrin Test coupling->ninhydrin_test wash3 DMF/DCM Wash ninhydrin_test->wash3 Negative double_couple Double Couple ninhydrin_test->double_couple Positive next_cycle Proceed to Next Cycle wash3->next_cycle double_couple->coupling

Caption: Workflow for coupling this compound.

troubleshooting_logic start Problem: Peptide Aggregation on_resin On-Resin Aggregation? start->on_resin in_solution In-Solution Aggregation? start->in_solution on_resin->in_solution No change_solvent Use NMP or 'Magic Mixture' on_resin->change_solvent Yes chaotropic_wash Chaotropic Salt Wash on_resin->chaotropic_wash Yes high_temp Elevated Temperature Synthesis on_resin->high_temp Yes pseudoproline Incorporate Pseudoproline on_resin->pseudoproline Yes organic_solvent Add Organic Solvent (DMSO, ACN) in_solution->organic_solvent Yes ph_adjust Adjust pH in_solution->ph_adjust Yes solubilizing_additive Use Solubilizing Additives (GuHCl, Urea) in_solution->solubilizing_additive Yes

Caption: Troubleshooting logic for peptide aggregation issues.

References

Technical Support Center: Synthesis of (R)-2-Amino-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of (R)-2-Amino-4,4-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to the racemization of this sterically hindered amino acid during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both its (R) and (S) enantiomers.[1] In pharmaceutical development, the stereochemistry of a molecule is critical to its biological activity and safety profile. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacology, or even adverse effects. Given the bulky tert-butyl group of this compound, which can influence reaction kinetics, understanding and controlling racemization is paramount.[2]

Q2: What are the primary causes of racemization during the synthesis of peptides containing this compound?

A2: Racemization of amino acids during peptide synthesis primarily occurs during the carboxyl group activation step required for amide bond formation.[1] The two main mechanisms are:

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated, leading to a loss of stereochemical integrity at the α-carbon.[1]

  • Direct Enolization: A strong base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either face, causing racemization.[3]

Q3: Are sterically hindered amino acids like this compound more or less prone to racemization?

A3: The steric hindrance provided by the tert-butyl group can have a dual effect.[4] While it can hinder the approach of reagents, potentially slowing down the desired coupling reaction and giving more time for racemization to occur, it can also disfavor the formation of the planar oxazolone intermediate. However, the specific reaction conditions, particularly the choice of coupling reagent and base, will ultimately determine the extent of racemization.

Q4: Which factors have the most significant impact on the racemization of this compound?

A4: Several factors can influence the degree of racemization:

  • Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone formation.[5]

  • Additives: Racemization-suppressing additives are crucial.[5]

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can promote direct enolization.[1]

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Troubleshooting Guide: Minimizing Racemization

Issue: Significant levels of the (S)-enantiomer are detected in the final product after coupling this compound.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as an aminium/uronium salt like HATU or HCTU , or a phosphonium salt like PyAOP . These are generally preferred over carbodiimides like DCC or DIC for sterically hindered amino acids.
Absence or Ineffective Additive Always use a racemization-suppressing additive. OxymaPure® and HOAt are generally more effective than HOBt in preventing racemization.[5]
Strong or Sterically Unhindered Base Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . Avoid stronger, less hindered bases like triethylamine (TEA).[1]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, ideally at 0 °C , especially during the activation step.[6]
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding the amine component. A prolonged period in the activated state increases the opportunity for racemization.
Solvent Effects Consider using a less polar solvent if the reactants' solubility permits. Solvents like dichloromethane (DCM) or a mixture of DMF/DCM may be beneficial.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general comparison of the effect of different coupling additives on racemization during a model peptide coupling, which can serve as a guide.

Coupling Reagent/Additive Combination% D-Isomer Formation (Model Peptide)Reference
DIC/HOBtHigh[5]
DIC/HOAtLow[5]
DIC/OxymaPure®Very Low[5]
HBTUModerate[5]
HATULow[5]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound.

Materials:

  • Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid

  • Rink Amide resin (or other suitable solid support)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for determining the enantiomeric excess of this compound.

Method: Chiral Ligand-Exchange Chromatography

Materials:

  • This compound sample

  • Racemic (R,S)-2-Amino-4,4-dimethylpentanoic acid standard

  • Copper(II) sulfate (CuSO₄)

  • Milli-Q water

  • HPLC grade methanol

  • Chiral HPLC column (e.g., Chiralpak WH)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous solution of copper(II) sulfate (e.g., 2 mM). The exact concentration may need to be optimized.

  • Standard Preparation: Prepare a standard solution of the racemic amino acid in the mobile phase.

  • Sample Preparation: Prepare a solution of the synthesized this compound sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A N-Protected (R)-Amino Acid B Activated Intermediate A->B Coupling Reagent C Planar Oxazolone Intermediate B->C Cyclization D Racemic Mixture C->D Deprotonation/ Reprotonation E N-Protected (R)-Amino Acid F Activated Intermediate E->F Coupling Reagent G Planar Enolate Intermediate F->G Strong Base H Racemic Mixture G->H Protonation

Caption: Primary mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Evaluate Coupling Reagent Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base If still high Solution1 Switch to HATU/HCTU/ PyAOP + OxymaPure®/HOAt Coupling_Reagent->Solution1 Suboptimal Temperature Evaluate Temperature Base->Temperature If still high Solution2 Use DIPEA or Collidine Base->Solution2 Too Strong Solution3 Perform coupling at 0 °C Temperature->Solution3 Too High End Racemization Minimized Temperature->End Optimal Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-2-Amino-4,4-dimethylpentanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the incorporation of the sterically hindered amino acid, (R)-2-Amino-4,4-dimethylpentanoic acid (also known as (R)-tert-leucine).

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Yield

A common challenge when incorporating this compound is low or incomplete coupling, often indicated by a positive Kaiser test (for primary amines) or other analytical methods after the coupling step. This is primarily due to the significant steric hindrance posed by the neopentyl side chain.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Low_Yield start Low Coupling Yield with This compound q1 Is the coupling reagent potent enough for sterically hindered amino acids? start->q1 sol1 Switch to a more potent reagent (e.g., HATU, COMU, PyBOP). q1->sol1 No q2 Are the reaction time and temperature optimized? q1->q2 Yes sol1->q2 sol2 Increase reaction time (e.g., double coupling) and/or use microwave heating. q2->sol2 No q3 Is the solvent optimal for solvation and preventing aggregation? q2->q3 Yes sol2->q3 sol3 Switch to NMP or a solvent mixture (e.g., DMF/NMP). q3->sol3 No q4 Is the concentration of reagents adequate? q3->q4 Yes sol3->q4 sol4 Increase the equivalents of the amino acid and coupling reagent. q4->sol4 No end Coupling Successful q4->end Yes sol4->end

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient for coupling sterically hindered amino acids.[1]

    • Solution: Switch to more potent onium salt-based reagents such as HATU, HCTU, COMU, or PyBOP. These reagents form highly reactive intermediates that can overcome the steric barrier.[1] For extremely challenging couplings, the in situ generation of the amino acid fluoride using reagents like TFFH can be highly effective.[1]

  • Insufficient Reaction Time: The bulky side chain of this compound slows down the reaction kinetics.

    • Solution: Increase the coupling time. A "double coupling" strategy, where the coupling step is repeated with fresh reagents, is a highly effective method to drive the reaction to completion.[2]

  • Suboptimal Temperature: Room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Gentle heating can increase the reaction rate. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is particularly effective for difficult couplings, as it allows for rapid and uniform heating, significantly shortening reaction times and improving yields.[3][4][5]

  • Poor Solvation: Inadequate solvation of the growing peptide chain on the solid support can lead to aggregation, further hindering the coupling reaction.

    • Solution: Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[6] In some cases, solvent mixtures such as DMF/NMP or the use of chaotropic salts can help disrupt aggregation.[7][8]

Issue 2: Racemization of this compound

The use of highly activating coupling reagents and stronger bases can increase the risk of epimerization at the alpha-carbon of the amino acid.

Mitigation Strategies:

  • Choice of Coupling Reagent and Additive: Reagents that form OAt esters (e.g., HATU) or Oxyma esters (e.g., COMU) are generally better at suppressing racemization than HOBt-based reagents.[1]

  • Base Selection: The choice of base is critical. While DIPEA is commonly used, weaker bases like N-methylmorpholine (NMM) or sym-collidine are recommended in cases with a high risk of racemization.[9]

  • Pre-activation Time: Minimize the time the amino acid is in its highly activated state before it is added to the resin. Over-activation can lead to increased racemization.[1]

  • Temperature Control: While heating can improve coupling efficiency, it can also increase the rate of racemization. It is crucial to find a balance or use controlled microwave heating protocols that minimize exposure to high temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound so challenging?

A1: The primary challenge is the significant steric hindrance from the bulky tert-butyl group of the neopentyl side chain. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the peptide bond formation and often leading to incomplete reactions.

Q2: Which coupling reagents are most effective for this compound?

A2: For difficult couplings involving sterically hindered amino acids like this compound, powerful onium salt reagents are recommended.[1]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity, while COMU offers comparable efficiency with an improved safety profile.[1][10][11]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly when minimizing racemization is a primary concern.[12]

Q3: What is "double coupling," and when should I use it?

A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This technique is used to drive a difficult coupling reaction to completion when a single coupling is insufficient, as is often the case with sterically hindered residues like this compound.[2]

Q4: Can I use microwave synthesis for incorporating this amino acid?

A4: Yes, microwave-assisted peptide synthesis (MW-SPPS) is highly recommended for coupling sterically hindered amino acids.[3][4][5] Microwave energy accelerates the reaction, leading to shorter coupling times and often higher purity of the final peptide.[3][5]

Q5: How can I monitor the completion of the coupling reaction?

A5: For couplings involving a primary amine, the Kaiser test is a common method. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction. For couplings onto a secondary amine (e.g., proline or an N-methylated amino acid), the Kaiser test is unreliable, and alternative tests like the chloranil test or the bromophenol blue test should be used.

Data Presentation

Disclaimer: The following data is compiled from studies on various sterically hindered amino acids, such as Aib and N-methylated residues, and serves as a general guide. Optimal conditions for this compound may vary.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskNotes
HATU Aminium SaltVery HighLowHighly efficient for hindered couplings, forms reactive OAt esters.[1][10][13]
COMU Uronium SaltVery HighLowComparable to HATU, with a better safety profile (Oxyma-based).[11][13][14]
HBTU Aminium SaltHighModerateA widely used and effective reagent, though generally less reactive than HATU.[2][13]
PyBOP Phosphonium SaltHighLowEfficient and avoids guanidinylation side reactions.[12][13]
DIC/HOBt CarbodiimideModerateModerate to HighOften insufficient for highly hindered couplings.[1]

Table 2: Effect of Reaction Conditions on Coupling Efficiency (General Trends)

ParameterStandard ConditionOptimized Condition for Hindered ResiduesExpected Outcome
Coupling Time 1-2 hours2-4 hours or double couplingIncreased yield
Temperature Room Temperature50-75°C (Microwave)Faster reaction, increased yield[3]
Solvent DMFNMP or DMF/NMP mixtureImproved solvation, reduced aggregation[6]
Equivalents of Amino Acid 3-5 eq.5-10 eq.Higher driving force for the reaction

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for the incorporation of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH.

Materials:

  • Fmoc-protected this compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (Peptide synthesis grade)

  • Resin with N-terminal deprotected amine

Procedure:

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-60 minutes at room temperature.

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Microwave-Assisted Coupling using COMU

This protocol utilizes microwave energy to accelerate the coupling of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH.

Materials:

  • Fmoc-protected this compound

  • COMU

  • DIPEA

  • DMF or NMP (Peptide synthesis grade)

  • Resin with N-terminal deprotected amine

Procedure:

  • Reagent Preparation:

    • In a suitable reaction vessel, add the resin, Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) in DMF or NMP.

  • Microwave Irradiation:

    • Place the reaction vessel in a peptide synthesis microwave reactor.

    • Irradiate at a constant temperature (e.g., 75°C) for 5-10 minutes.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Mandatory Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin swell Swell Resin (e.g., in DMF) start->swell deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect wash1 Wash Resin deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->couple wash2 Wash Resin couple->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotect Next cycle cleave Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) cycle->cleave Final cycle precipitate Precipitate and Purify Peptide cleave->precipitate end Final Peptide precipitate->end

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Mechanism of Peptide Bond Formation using Onium Salt Reagents

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH ActiveEster Highly Reactive Active Ester AA->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Reagent Onium Salt (e.g., HATU) Reagent->ActiveEster NewPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->NewPeptide Nucleophilic Attack PeptideResin H2N-Peptide-Resin PeptideResin->NewPeptide

Caption: Simplified mechanism of peptide bond formation using onium salt reagents.

References

Troubleshooting low yield in synthesis of (R)-2-Amino-4,4-dimethylpentanoic acid peptides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting low yield in the synthesis of peptides containing (R)-2-Amino-4,4-dimethylpentanoic acid.

Audience: Researchers, scientists, and drug development professionals.

This guide provides solutions to common issues encountered during the synthesis of peptides incorporating the sterically hindered amino acid, this compound, a tert-leucine analogue.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound into a peptide sequence challenging, often resulting in low yields?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group of this compound physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This hindrance can lead to incomplete coupling reactions, resulting in truncated or deletion sequences and consequently, a low yield of the desired full-length peptide.

Q2: What are the most common causes of low yield when synthesizing peptides with this compound?

A2: Several factors can contribute to low yields:

  • Steric Hindrance: As mentioned, the bulky side chain is the main obstacle.

  • Inappropriate Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric barrier.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making reactive sites inaccessible.[1]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction time, and temperature play a crucial role and may not be optimized for such a demanding coupling.

Q3: Which coupling reagents are recommended for incorporating sterically hindered amino acids like this compound?

A3: For sterically hindered amino acids, more potent onium-salt-based coupling reagents are recommended. Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents (e.g., DIC, DCC).[2][3] Experimental evidence suggests that HATU is often superior to HBTU for coupling sterically hindered amino acids, leading to higher coupling efficiencies and faster reactions.[2] COMU is another highly efficient reagent with a better safety profile than triazole-based reagents.[3]

Q4: Can increasing the reaction time or temperature improve the coupling yield?

A4: Yes, extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.[4] Similarly, increasing the temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective technique that uses microwave energy to rapidly heat the reaction, significantly reducing reaction times and often improving yields for difficult couplings.[4] However, prolonged heating can increase the risk of racemization, so these parameters should be optimized carefully.[2]

Q5: What is "double coupling," and is it effective for this compound?

A5: Double coupling is a strategy where the coupling reaction is performed a second time with fresh reagents after the initial coupling and a washing step.[1] This is a highly effective method for ensuring the complete incorporation of sterically hindered amino acids like this compound, thereby improving the overall yield of the full-length peptide.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues during the synthesis of peptides containing this compound.

Problem: Low crude peptide yield after cleavage and purification.

Initial Diagnosis Workflow

Start Low Crude Yield KaiserTest Perform Kaiser Test on Resin After Coupling Start->KaiserTest PositiveTest Positive (Blue/Purple) KaiserTest->PositiveTest Result NegativeTest Negative (Yellow/Colorless) KaiserTest->NegativeTest Result IncompleteCoupling Incomplete Coupling PositiveTest->IncompleteCoupling CleavageIssue Investigate Cleavage/Purification NegativeTest->CleavageIssue TroubleshootCoupling Troubleshoot Coupling Protocol IncompleteCoupling->TroubleshootCoupling

Caption: Initial diagnostic workflow for low peptide yield.

Troubleshooting Incomplete Coupling

If the Kaiser test indicates incomplete coupling, consider the following solutions:

IncompleteCoupling Incomplete Coupling of this compound OptimizeReagent Optimize Coupling Reagent IncompleteCoupling->OptimizeReagent DoubleCouple Implement Double Coupling IncompleteCoupling->DoubleCouple Microwave Use Microwave-Assisted Synthesis IncompleteCoupling->Microwave ChangeSolvent Change Solvent (e.g., to NMP) IncompleteCoupling->ChangeSolvent ExtendReaction Extend Reaction Time/Increase Temperature IncompleteCoupling->ExtendReaction Result Improved Yield OptimizeReagent->Result DoubleCouple->Result Microwave->Result ChangeSolvent->Result ExtendReaction->Result

Caption: Troubleshooting strategies for incomplete coupling.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivating GroupRelative ReactivityNotes
DIC/DCC-LowOften inefficient for hindered couplings.[3]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[3]
HATU /PyAOPOAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters. [2][3]
COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[3]
Table 2: Qualitative Yield Comparison for Difficult Couplings
ParameterHATUHBTUReference
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products)Lower Purity (more deletion products)[5]
Coupling Efficiency HighHigh, but generally lower than HATU[2]
Reaction Speed FasterSlower[5]
Epimerization Risk LowerHigher[5]

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its difficulty.[5]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a standard manual solid-phase peptide synthesis (SPPS) cycle for the incorporation of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Kaiser Test (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue/purple color).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, consider extending the reaction time or proceeding to a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Double Coupling Strategy
  • First Coupling: Follow steps 1-7 of the Standard Coupling Protocol.

  • First Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Repeat the amino acid activation (Step 4 of Protocol 1) and coupling reaction (Step 5 of Protocol 1) with fresh reagents.

  • Final Wash: After the second coupling, wash the resin as described in Step 7 of Protocol 1.

Protocol 3: Microwave-Assisted Coupling

This protocol is for use with a microwave peptide synthesizer and can significantly reduce reaction times.

  • Resin Swelling and Deprotection: Follow the instrument's standard protocol for resin swelling and Fmoc deprotection, which typically involves microwave irradiation for a few minutes.

  • Coupling:

    • In a separate vial, prepare the activation solution as described in Step 4 of Protocol 1.

    • Add the activated amino acid solution to the deprotected peptide-resin in a microwave-compatible vessel.

    • Apply microwave irradiation (e.g., at a controlled temperature of 75°C for 5-10 minutes). Refer to your instrument's guidelines for optimal settings for sterically hindered amino acids.

  • Washing: After the coupling, wash the resin thoroughly with DMF as per the instrument's protocol.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. If necessary, a second microwave-assisted coupling can be performed.

References

Technical Support Center: Peptides Containing (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered, non-proteinogenic amino acid (R)-2-Amino-4,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the synthesis of peptides containing this compound?

A1: The primary challenges stem from the bulky tert-butyl side chain of this compound, which introduces significant steric hindrance. This can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in deletion sequences and lower yields.[1][2][3] Additionally, the hydrophobic nature of this amino acid can contribute to peptide aggregation on the solid support, further complicating synthesis.[2][4][5]

Q2: How can I improve the coupling efficiency during the synthesis of these peptides?

A2: To improve coupling efficiency, consider the following strategies:

  • Microwave-Assisted SPPS: Microwave energy can help overcome the kinetic barriers of coupling sterically hindered amino acids, reducing reaction times and improving yields.[1][2]

  • Optimized Coupling Reagents: Utilize highly reactive coupling reagents such as HBTU, HATU, or COMU. Longer coupling times and double coupling steps may also be necessary.

  • Solvent Choice: Employ solvents known to disrupt secondary structures and improve solvation, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

Q3: My peptide containing this compound has poor solubility. What solvents should I use?

A3: Peptides rich in hydrophobic residues like this compound often exhibit poor solubility in aqueous solutions.[7][8] It is recommended to first try dissolving the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (ACN) and then slowly adding your aqueous buffer to the desired concentration.[8] Sonication may also aid in dissolution.[7] For peptides with a net charge, adjusting the pH of the aqueous solution can improve solubility.[7]

Q4: I am observing unexpected fragmentation patterns in the mass spectrum of my peptide. Why is this happening?

A4: The bulky tert-butyl group of this compound can influence peptide fragmentation during mass spectrometry (MS).[9][10] While standard b and y ions are expected, you may observe atypical fragmentation pathways due to the steric hindrance around the peptide backbone. This can include preferential cleavage at sites away from the bulky residue or the formation of internal fragment ions.[11][12]

Q5: Are there specific considerations for NMR analysis of peptides with this amino acid?

A5: Yes. The bulky side chain can restrict conformational flexibility, which may lead to well-defined structures that are amenable to NMR analysis. However, the neopentyl protons may give rise to complex and potentially broad signals in the 1D ¹H NMR spectrum. 2D NMR techniques such as TOCSY and NOESY are essential for unambiguous resonance assignment and to determine the spatial proximity of protons, which provides insights into the peptide's three-dimensional structure.[13][14][15]

Troubleshooting Guides

Problem 1: Low Yield and Purity in Peptide Synthesis
Symptom Possible Cause Suggested Solution
Low overall yield of the crude peptide.Incomplete coupling of this compound or adjacent residues due to steric hindrance.[1]- Employ microwave-assisted SPPS to enhance reaction kinetics.[1][2] - Use a stronger coupling agent (e.g., HATU, HCTU). - Perform a double coupling for the sterically hindered residue.
Presence of multiple deletion sequences in the crude product upon MS analysis.Aggregation of the growing peptide chain on the resin, leading to inaccessible reactive sites.[4][6]- Synthesize the peptide at a lower substitution resin. - Incorporate backbone modifications like pseudoproline dipeptides to disrupt aggregation.[6] - Use chaotropic salts in the coupling solvent to minimize aggregation.[6]
Difficult cleavage from the resin.Poor solvation of the peptide on the resin during the cleavage step.- Swell the resin adequately before cleavage. - Use a cleavage cocktail with scavengers appropriate for the protecting groups used. - Increase the cleavage time or perform multiple cleavage steps.
Problem 2: Challenges in HPLC Purification
Symptom Possible Cause Suggested Solution
Poor peak shape (broadening or tailing) in RP-HPLC.- Secondary interactions between the peptide and the stationary phase. - On-column aggregation.[4]- Optimize the mobile phase pH to control the ionization state of the peptide.[16] - Increase the column temperature to improve peak shape and reduce viscosity. - Use a different stationary phase (e.g., a wider pore size column for larger peptides).
Co-elution of impurities with the main product.Insufficient resolution between the target peptide and closely related impurities (e.g., deletion sequences).- Employ a shallower gradient during elution to improve separation.[16] - Screen different organic modifiers (e.g., acetonitrile vs. methanol). - Evaluate different ion-pairing agents (e.g., TFA, formic acid).
Peptide precipitates upon injection or during the run.Low solubility of the peptide in the mobile phase.[7][8]- Dissolve the crude peptide in a stronger organic solvent (e.g., DMSO) before injection. - Increase the initial percentage of the organic solvent in the mobile phase.

Experimental Protocols

Protocol 1: General Method Development for RP-HPLC Analysis
  • Column Selection: Start with a standard C18 reversed-phase column. If aggregation or poor peak shape is observed, consider a column with a wider pore size (300 Å) or a different stationary phase (e.g., C4, Phenyl-Hexyl).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Begin with a shallow gradient to effectively separate impurities. A typical starting gradient could be 5-65% B over 60 minutes.[16]

    • Adjust the gradient slope based on the initial separation profile. A shallower gradient will increase resolution but also run time.

  • Flow Rate: A standard flow rate of 1 mL/min for an analytical column (4.6 mm ID) is a good starting point.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Temperature: Operate the column at an elevated temperature (e.g., 40-60 °C) to improve peak shape and reduce backpressure.[17]

  • Sample Preparation: Dissolve the peptide in a solvent that ensures complete solubilization, such as DMSO or DMF, and then dilute with Mobile Phase A if possible.[8]

Protocol 2: Sample Preparation for Mass Spectrometry
  • Sample Desalting: It is crucial to remove non-volatile salts from the peptide sample before MS analysis. This can be achieved using a C18 ZipTip or a similar solid-phase extraction method.

  • Solvent System: Prepare a solution of 50% acetonitrile and 0.1% formic acid in water.

  • Procedure:

    • Equilibrate the C18 tip with the solvent system.

    • Load the peptide sample onto the tip.

    • Wash the tip with 0.1% formic acid in water to remove salts.

    • Elute the peptide with the 50% acetonitrile/0.1% formic acid solution directly onto the MS target or into a clean vial for infusion.

  • Analysis: Acquire spectra in positive ion mode. For fragmentation analysis (MS/MS), select the precursor ion of interest and use collision-induced dissociation (CID) to generate fragment ions.[18]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization synthesis Solid-Phase Peptide Synthesis (SPPS) - Microwave-Assisted - Optimized Coupling cleavage Cleavage & Deprotection synthesis->cleavage precipitation Precipitation & Washing cleavage->precipitation hplc RP-HPLC Purification - Method Development precipitation->hplc Crude Peptide lyophilization Lyophilization hplc->lyophilization ms Mass Spectrometry (MS) - Identity Confirmation lyophilization->ms Pure Peptide nmr NMR Spectroscopy - Structural Analysis lyophilization->nmr msms Tandem MS (MS/MS) - Sequence Verification ms->msms

Caption: A typical experimental workflow for peptides containing this compound.

troubleshooting_logic start Low Purity/Yield check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Review Purification Protocol start->check_purification coupling Incomplete Coupling? check_synthesis->coupling aggregation Aggregation? check_synthesis->aggregation solubility Poor Solubility? check_purification->solubility resolution Poor HPLC Resolution? check_purification->resolution solution_coupling Use Microwave SPPS Double Couple coupling->solution_coupling Yes solution_aggregation Use Chaotropic Agents Pseudoproline Dipeptides aggregation->solution_aggregation Yes solution_solubility Use Organic Solvents (DMSO) Adjust pH solubility->solution_solubility Yes solution_resolution Optimize HPLC Gradient Change Column/Temperature resolution->solution_resolution Yes

Caption: A logical troubleshooting guide for common issues encountered during peptide analysis.

References

Validation & Comparative

A Comparative Guide to Peptide Stability: (R)-2-Amino-4,4-dimethylpentanoic Acid versus L-tert-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a paramount approach in modern peptidomimetic and drug design, aimed at enhancing the therapeutic potential of peptides by improving their stability and pharmacokinetic profiles. This guide provides a detailed comparison of two such non-canonical amino acids, (R)-2-Amino-4,4-dimethylpentanoic acid (also known as D-γ-methylleucine) and L-tert-leucine, focusing on their respective impacts on peptide stability. This analysis is based on established principles of peptide chemistry and degradation, supported by experimental methodologies.

Introduction to the Analogs

This compound (D-γ-methylleucine) is the D-enantiomer of γ-methylleucine. The key structural feature is a neopentyl group attached to the α-carbon, and critically, it possesses the (R)-configuration at the α-carbon. The incorporation of D-amino acids into a peptide backbone is a well-established strategy to confer resistance to enzymatic degradation, as natural proteases are stereospecific for L-amino acids.[1][2]

L-tert-Leucine , or (2S)-2-amino-3,3-dimethylbutanoic acid, is an isomer of leucine characterized by a bulky tert-butyl group directly attached to the α-carbon. This significant steric hindrance profoundly influences the local conformation of the peptide backbone.[3]

Impact on Peptide Stability

The stability of a peptide therapeutic is a critical determinant of its efficacy and is primarily governed by its resistance to proteolytic degradation and its conformational integrity.

Proteolytic Stability

The primary advantage of incorporating This compound into a peptide sequence is the anticipated enhancement of proteolytic stability. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity and preferentially recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid, such as D-γ-methylleucine, at or near a cleavage site can significantly hinder or completely prevent enzymatic recognition and subsequent hydrolysis, thereby extending the peptide's half-life in biological fluids like serum and plasma.[1][2]

L-tert-Leucine , while being an L-amino acid, can also contribute to proteolytic stability, albeit through a different mechanism. Its bulky tert-butyl side chain can sterically shield adjacent peptide bonds from the active sites of proteases. This steric hindrance can reduce the rate of enzymatic cleavage, though it may not confer the same level of absolute resistance as a D-amino acid substitution. The degree of protection is often dependent on the specific protease and the position of the L-tert-leucine residue within the peptide sequence.

Conformational Stability

The conformational preferences induced by these amino acids can also indirectly influence stability. L-tert-Leucine's bulky side chain restricts the rotational freedom of the peptide backbone, often favoring extended or semi-extended conformations.[3] This conformational rigidity can be advantageous in pre-organizing a peptide into its bioactive conformation, potentially increasing its affinity for its target and reducing its susceptibility to proteases that recognize flexible or unfolded regions.

The impact of This compound on the overall peptide conformation is more complex. While the D-configuration will locally alter the backbone torsion angles compared to its L-counterpart, the overall effect on the secondary and tertiary structure will depend on the specific peptide sequence and its environment. In some cases, a D-amino acid can disrupt critical secondary structures like α-helices, while in others, it can be used to induce specific turns or folds.

Quantitative Comparison of Expected Effects on Peptide Stability

As direct comparative experimental data for these two specific amino acids within the same peptide backbone is limited in publicly available literature, the following table summarizes the expected impact on key stability parameters based on established principles.

ParameterThis compound (D-γ-methylleucine)L-tert-LeucineRationale
Proteolytic Resistance HighModerate to HighD-amino acids are not recognized by most endogenous proteases, providing significant protection.[1][2] L-tert-leucine's bulky side chain provides steric hindrance to protease access.[3]
Half-life in Serum/Plasma Significantly IncreasedIncreasedEnhanced proteolytic resistance directly translates to a longer circulation half-life.[1]
Conformational Rigidity ModerateHighThe D-configuration introduces a local kink, while the bulky side chain of L-tert-leucine significantly restricts backbone flexibility.[3]
Potential for Altering Bioactivity Moderate to HighModerateAltering the stereochemistry at a single position can impact receptor binding. The bulky side chain of L-tert-leucine can also influence interactions with the target.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust peptide therapeutics. The following are detailed methodologies for conducting in vitro peptide stability assays.

Serum Stability Assay

This protocol outlines a general method for determining the stability of a peptide in serum.[4][5]

Materials:

  • Peptide of interest

  • Human or animal serum (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 6 M urea or an organic solvent like acetonitrile)

  • Protein precipitation solution (e.g., 20% trichloroacetic acid (TCA))

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).

  • Serum Preparation: Thaw the serum on ice. To remove lipids, centrifuge the serum at high speed (e.g., 17,000 x g) for 10 minutes at 4°C. Pre-warm the supernatant to 37°C.[5]

  • Incubation: Spike the pre-warmed serum with the peptide stock solution to a final desired concentration (e.g., 10-100 µg/mL). A control sample should be prepared by spiking the peptide into PBS. Incubate the samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the peptide-serum and peptide-PBS mixtures at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).[4][5]

  • Quenching and Protein Precipitation: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution.[5] To precipitate serum proteins, add a protein precipitation solution like TCA and incubate on ice.[5]

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Analysis: Carefully collect the supernatant containing the peptide and any degradation products. Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 220 nm).[6][7]

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point in serum and the corresponding time point in the PBS control. The half-life (t₁/₂) of the peptide can be calculated by fitting the data to a one-phase decay model.[8]

Plasma Stability Assay

This protocol is similar to the serum stability assay but uses plasma, which contains anticoagulants that can inhibit certain proteases.[8][9]

Materials:

  • Peptide of interest

  • Fresh human or animal plasma (containing an anticoagulant like EDTA or heparin)

  • Other materials are the same as for the serum stability assay.

Procedure: The procedure is largely the same as the serum stability assay, with the key difference being the use of plasma instead of serum. It is important to note that the choice of anticoagulant can influence the activity of different proteases, potentially leading to different degradation profiles compared to serum.[6][7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Serum_Plasma Serum/Plasma (Pre-warmed to 37°C) Serum_Plasma->Incubate Time_Points Collect Aliquots (t = 0, 15, 30... min) Incubate->Time_Points Over time Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (RP-HPLC) Centrifuge->Analyze Data Calculate % Remaining & Half-life Analyze->Data

Caption: Workflow for a typical in vitro peptide stability assay in serum or plasma.

Stability_Mechanisms cluster_d_amino D-γ-methylleucine cluster_tert_leucine L-tert-leucine Peptide Peptide Backbone D_Amino (R)-configuration Peptide->D_Amino Tert_Butyl Bulky tert-butyl group Peptide->Tert_Butyl No_Recognition No Recognition D_Amino->No_Recognition Protease_D Protease Protease_D->No_Recognition Fails to bind Stability_D High Proteolytic Stability No_Recognition->Stability_D Leads to Steric_Hindrance Steric Hindrance Tert_Butyl->Steric_Hindrance Protease_T Protease Protease_T->Steric_Hindrance Blocked access Stability_T Enhanced Proteolytic Stability Steric_Hindrance->Stability_T Leads to

Caption: Mechanisms of enhanced peptide stability for D-γ-methylleucine and L-tert-leucine.

References

A Head-to-Head Battle of Bioactivity: Peptides with (R)-2-Amino-4,4-dimethylpentanoic Acid Versus Other Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit, with (R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine or (R)-tert-leucine, emerging as a compelling candidate for enhancing peptide bioactivity and stability. This guide provides an objective comparison of the bioactivity of peptides containing this sterically hindered amino acid against those with other amino acid residues, supported by experimental data and detailed protocols.

The unique structural feature of this compound, a bulky tert-butyl side chain, significantly influences peptide conformation. This steric hindrance can restrict the peptide's flexibility, locking it into a bioactive conformation that enhances its interaction with biological targets. Furthermore, this bulkiness can provide a shield against proteolytic degradation, thereby increasing the peptide's in vivo half-life.

Quantitative Comparison of Bioactivity

To illustrate the impact of incorporating this compound, we can examine its use in the development of Nirmatrelvir, an antiviral drug targeting the SARS-CoV-2 3C-like protease. While specific head-to-head bioactivity data in a single publication is limited, the selection of tert-leucine in this drug highlights its importance. In the development of Nirmatrelvir, tert-leucine was identified as an optimal non-canonical amino acid for the P3 position of the peptide-like inhibitor.[1]

Peptide AnalogAmino Acid at Position XTarget Binding Affinity (Kd, nM)Enzyme Inhibition (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition, %)
Parent PeptideL-Leucine15025030
Analog 1 This compound 25 45 75
Analog 2L-Alanine30050015
Analog 3L-Valine12020040
Analog 4L-Phenylalanine18030025

This table is a hypothetical representation to illustrate a typical SAR study and does not represent actual experimental data from a single source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess peptide bioactivity.

Solid-Phase Peptide Synthesis (SPPS)

This is a standard method for chemically synthesizing peptides.

Protocol:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including this compound, is activated with a coupling reagent (e.g., HCTU) and a base (e.g., DIEA) and then added to the resin. The reaction is monitored for completion.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This assay determines the resistance of a peptide to degradation by proteases.

Protocol:

  • Peptide Incubation: The test peptide is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human plasma/serum at 37°C.

  • Time Points: Aliquots are taken at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • Analysis: The amount of remaining intact peptide at each time point is quantified by RP-HPLC.

  • Half-life Calculation: The data is used to calculate the half-life (t1/2) of the peptide under the specific conditions. A study comparing an opioid-neurotensin hybrid peptide (PK20) containing tert-leucine with its isoleucine analogue ([Ile9]PK20) provides a relevant example of assessing stability, although it focuses on chemical rather than enzymatic degradation.[2]

Target Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

SPR is used to measure the binding kinetics and affinity between a peptide and its target protein.

Protocol:

  • Immobilization: The target protein is immobilized on the surface of a sensor chip.

  • Peptide Injection: A solution of the peptide analog is flowed over the sensor chip surface at various concentrations.

  • Binding Measurement: The binding of the peptide to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Signaling Pathway and Workflow Diagrams

Visual representations of complex biological processes and experimental workflows can greatly aid in their understanding.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_inhibition Peptide Peptide Analog (this compound) Receptor Target Receptor Peptide->Receptor Binds and Inhibits Downstream_Signal Downstream Signaling Cascade Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signal->Cellular_Response Inhibition->Downstream_Signal

Caption: Inhibition of a target receptor's signaling cascade by a peptide analog.

Experimental_Workflow Bioactivity Comparison Workflow cluster_synthesis Peptide Synthesis cluster_assays Bioactivity Assays cluster_analysis Data Analysis Parent Parent Peptide Binding Binding Affinity (SPR) Parent->Binding Inhibition Enzyme Inhibition (IC50) Parent->Inhibition Stability Proteolytic Stability Parent->Stability Analog1 Analog with This compound Analog1->Binding Analog1->Inhibition Analog1->Stability Analog2 Other Amino Acid Analogs Analog2->Binding Analog2->Inhibition Analog2->Stability Comparison Comparative Analysis Binding->Comparison Inhibition->Comparison Stability->Comparison

References

A Comparative Guide to the Conformational Effects of (R)-2-Amino-4,4-dimethylpentanoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and materials science to enhance biological activity, improve metabolic stability, and control molecular conformation. This guide provides a comparative analysis of the conformational effects induced by (R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine, a sterically demanding unnatural amino acid. We will explore its influence on peptide secondary structure and compare its properties to peptides containing natural amino acids, supported by a review of common experimental techniques used for such analysis.

Introduction to this compound

This compound is a chiral α-amino acid characterized by a bulky tert-butyl group as its side chain. This neopentyl side chain is non-polar and significantly larger than the side chains of most natural amino acids, such as alanine or glycine. This steric bulk is hypothesized to impose significant conformational restrictions on the peptide backbone, influencing the local and global folding of the peptide. Understanding these conformational preferences is crucial for the rational design of peptidomimetics with desired structural and functional properties.

Data Presentation: Comparative Conformational Analysis

While specific quantitative comparative data for peptides containing this compound versus common amino acids like alanine and glycine is not extensively available in publicly accessible literature, we can infer the expected conformational effects based on the principles of peptide chemistry and the known influence of other sterically hindered amino acids. The following tables present a hypothetical comparison based on these principles, which would typically be populated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD).

Table 1: Comparative NMR Spectroscopic Data – Key Dihedral Angles (φ, ψ) and Coupling Constants (³JHNα)

ResiduePeptide Sequence ContextSolventφ (phi) Angle (°) (Expected Range)ψ (psi) Angle (°) (Expected Range)³JHNα (Hz) (Expected Range)
This compoundAc-Ala-X-NHMeCDCl₃-150 to -60120 to 180> 8.5
L-AlanineAc-Ala-X-NHMeCDCl₃-150 to -50-70 to 1604 - 8
GlycineAc-Ala-X-NHMeCDCl₃-180 to 180-180 to 1802 - 10

Note: The expected ranges for this compound are based on the steric hindrance of the tert-butyl group, which is likely to favor more extended conformations, leading to larger ³JHNα coupling constants as predicted by the Karplus equation.

Table 2: Comparative Secondary Structure Analysis from Circular Dichroism (CD) Spectroscopy

PeptideSolventPredominant Secondary StructureMolar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) (Illustrative)
Peptide with this compoundTrifluoroethanol (TFE)Likely β-turn or extended structureLow negative or positive value
Peptide with L-AlanineTrifluoroethanol (TFE)α-helixHigh negative value
Peptide with GlycineTrifluoroethanol (TFE)Random coil or flexible turnsNear zero or slightly negative value

Note: The bulky side chain of this compound is expected to disfavor the formation of tightly packed secondary structures like α-helices and instead promote more open or turn-like conformations.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and conformational analysis of peptides containing unnatural amino acids. Below are generalized protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for preparing peptides in a laboratory setting.[1][2]

Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including this compound, is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.

  • Washing: The resin is washed thoroughly with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide is characterized by mass spectrometry to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3][4] It provides information on dihedral angles, inter-proton distances, and hydrogen bonding patterns.

Protocol:

  • Sample Preparation: A purified peptide sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture).

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Analysis:

    • ³JHNα Coupling Constants: The coupling constant between the amide proton (HN) and the alpha-proton (Hα) is measured. This value is related to the φ (phi) dihedral angle through the Karplus equation. Larger values (e.g., > 8.5 Hz) are indicative of extended conformations, while smaller values (e.g., < 5 Hz) suggest helical conformations.[5][6][7]

    • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space distances between protons that are close to each other (typically < 5 Å). Specific patterns of NOEs are characteristic of different secondary structures (e.g., dαN(i, i+1) for extended structures, dNN(i, i+1) for helices).

    • Chemical Shifts: The chemical shifts of protons, particularly the Hα protons, can also be indicative of secondary structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[8]

Protocol:

  • Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer or solvent (e.g., phosphate buffer, trifluoroethanol).

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements.

    • α-Helix: Characterized by strong negative bands around 222 nm and 208 nm and a strong positive band around 192 nm.

    • β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: Typically exhibits a strong negative band around 200 nm.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state.[9][10][11]

Protocol:

  • Crystallization: The purified peptide is crystallized by slowly evaporating the solvent from a concentrated solution or by other techniques like vapor diffusion.

  • Data Collection: A suitable crystal is mounted and exposed to an X-ray beam. The diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are determined.

  • Structural Analysis: The resulting crystal structure provides precise information on bond lengths, bond angles, and dihedral angles, revealing the detailed conformation of the peptide.

Mandatory Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR CD Circular Dichroism Characterization->CD Xray X-ray Crystallography Characterization->Xray

Caption: General experimental workflow for peptide synthesis and conformational analysis.

Conformational_Effects A This compound B Steric Hindrance A->B C Restricted Phi/Psi Angles B->C G Increased Proteolytic Stability B->G D Favors Extended/Turn Conformations C->D E Disfavors Helical Structures C->E F Altered Biological Activity D->F E->F

Caption: Logical relationships of the conformational effects of this compound.

Conclusion

The incorporation of this compound into peptides is a promising strategy for constraining their conformation. The bulky neopentyl side chain is expected to significantly restrict the available Ramachandran space, favoring extended or β-turn structures over α-helical conformations. This can lead to peptides with enhanced proteolytic stability and potentially altered biological activity. While direct comparative experimental data remains sparse in the public domain, the established principles of peptide chemistry and the analysis of other sterically hindered amino acids provide a strong foundation for predicting its conformational impact. Further detailed experimental studies employing NMR, CD, and X-ray crystallography are necessary to fully elucidate the quantitative conformational effects of this unique amino acid and to exploit its full potential in peptide design and drug development.

References

Mass Spectrometry Analysis of Peptides Incorporating (R)-2-Amino-4,4-dimethylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a key strategy in modern drug discovery, offering a pathway to enhanced stability, novel structural motifs, and improved therapeutic profiles. Among these, (R)-2-Amino-4,4-dimethylpentanoic acid, also known as neopentylglycine, presents a unique structural element with its sterically demanding tert-butyl side chain. Understanding the behavior of peptides containing this residue under mass spectrometry (MS) analysis is crucial for their characterization and sequencing. This guide provides a comparative analysis of the mass spectrometric behavior of neopentylglycine-containing peptides, supported by inferred fragmentation patterns and detailed experimental protocols.

Comparison of Fragmentation Behavior

The bulky tert-butyl group of this compound significantly influences peptide fragmentation in tandem mass spectrometry (MS/MS). The primary fragmentation techniques considered here are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID): In low-energy CID, peptides primarily fragment along the backbone, yielding b- and y-ions. The presence of a bulky neopentylglycine residue is expected to influence the relative abundance of fragment ions adjacent to it. Steric hindrance from the tert-butyl group may disfavor cleavage at the C-terminal side of the neopentylglycine residue. A characteristic fragmentation pathway for amino acids with bulky alkyl side chains is the neutral loss of an alkene. For neopentylglycine, a neutral loss of isobutylene (56 Da) from the precursor or fragment ions is a potential diagnostic marker. Furthermore, high-energy CID may induce side-chain fragmentation, leading to the formation of characteristic d- and w-ions, which can help to pinpoint the location of the unnatural amino acid.

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A key advantage of ETD is the preservation of labile post-translational modifications and, in this context, the intact side chain of the neopentylglycine residue. This makes ETD particularly useful for sequencing peptides containing this modification without the complication of side-chain fragmentation.

Comparison with Standard Amino Acids and Isomers

The fragmentation of peptides containing this compound can be compared with that of peptides containing natural amino acids with bulky side chains, such as Leucine (Leu) and Isoleucine (Ile), and its structural isomer, tert-Leucine.

FeatureThis compoundLeucine/Isoleucinetert-Leucine
Backbone Fragmentation (CID) Potentially altered b- and y-ion intensities around the residue.Standard b- and y-ion series.Similar to neopentylglycine, may show altered cleavage propensities.
Characteristic Neutral Loss (CID) Expected neutral loss of isobutylene (56 Da).No characteristic neutral loss.Expected neutral loss of isobutylene (56 Da).
Side-Chain Fragmentation (High-Energy CID) Potential for d- and w-ion formation.d- and w-ions can differentiate between Leu and Ile.[1]Potential for d- and w-ion formation.
ETD Fragmentation Expected to produce a complete c- and z-ion series, preserving the side chain.Produces a complete c- and z-ion series.Expected to produce a complete c- and z-ion series.

Quantitative Data Summary

While specific quantitative experimental data for peptides containing this compound is not widely available in the literature, the following table provides a hypothetical comparison of expected relative ion intensities in a CID experiment. This is based on the known fragmentation behavior of peptides with bulky side chains.

Ion TypePeptide with GlycinePeptide with LeucinePeptide with this compound (Predicted)
b-ion (N-terminal to residue) 100%90%80%
y-ion (C-terminal to residue) 100%95%70%
Neutral Loss of Side Chain N/A< 5%15-25%
d/w-ions (High-Energy CID) N/A5-15%10-20%

Note: These are predicted relative intensities and actual values will vary depending on the peptide sequence, charge state, and instrument parameters.

Experimental Protocols

Synthesis of Peptides Containing this compound

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for preparing peptides containing unnatural amino acids.[2]

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin

  • Fmoc-protected standard amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

  • Wash the resin with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (including Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid) using HBTU/HOBt and DIPEA in DMF.

  • Monitor the coupling reaction using a ninhydrin test.

  • Wash the resin with DMF and DCM.

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • After the final coupling, wash the resin and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Confirm the mass of the purified peptide by mass spectrometry.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra.[4][5][6]

Materials:

  • Purified peptide

  • Solvent A: 0.1% formic acid in water (LC-MS grade)

  • Solvent B: 0.1% formic acid in acetonitrile (LC-MS grade)

Procedure:

  • Dissolve the lyophilized peptide in Solvent A to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with Solvent A to a working concentration suitable for the mass spectrometer (typically in the low micromolar to nanomolar range).

  • If necessary, desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method to remove any remaining salts from the synthesis and purification steps.[6]

  • Transfer the final sample to an appropriate autosampler vial for LC-MS/MS analysis.

Mass Spectrometry Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing synthetic peptides.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow or analytical-flow HPLC system.

LC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phases: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient: A linear gradient from 5% to 40% Solvent B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: Dependent on the HPLC system (e.g., 300 nL/min for nano-flow).

MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

  • MS/MS Scans (Data-Dependent Acquisition):

    • Select the most intense precursor ions from the MS1 scan for fragmentation.

    • CID: Use a normalized collision energy of 25-35%.

    • ETD: Use calibrated ETD reaction times.

    • Acquire MS/MS spectra in the high-resolution mass analyzer.

  • Data Analysis: Use appropriate software to analyze the fragmentation spectra and sequence the peptide. Pay close attention to the mass shifts corresponding to the neopentylglycine residue and any potential neutral losses.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS1 MS1 Scan (Precursor Ion) LC_Separation->MS1 MS2 MS/MS Fragmentation (CID/ETD) MS1->MS2 DataAnalysis Data Analysis & Sequencing MS2->DataAnalysis

Caption: Experimental workflow from peptide synthesis to mass spectrometry analysis.

Fragmentation_Pathways cluster_peptide cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Peptide Precursor Ion [...-NH-CHR-CO-NH-CH(tBu)-CO-NH-CHR'-CO-...]n+ b_ion b-ion [...-NH-CHR-CO]+ Peptide->b_ion Amide bond cleavage y_ion y-ion [H2N-CH(tBu)-CO-NH-CHR'-CO-...]n+ Peptide->y_ion Amide bond cleavage NL_ion Neutral Loss [...-NH-CHR-CO-NH-CH(tBu)-CO-...]n+ - C4H8 Peptide->NL_ion Side-chain loss c_ion c-ion [...-NH-CHR-CO-NH3]+• Peptide->c_ion N-Cα bond cleavage z_ion z-ion [•CH(tBu)-CO-NH-CHR'-CO-...]n+ Peptide->z_ion N-Cα bond cleavage

Caption: Predicted fragmentation pathways for a peptide containing neopentylglycine.

References

Comparative Analysis of Peptide Conformations: The Impact of (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Peptide and Drug Development

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. One such amino acid, (R)-2-Amino-4,4-dimethylpentanoic acid (also known as (R)-Neopentylglycine), offers a unique steric profile due to its bulky tert-butyl side chain. This guide provides a comparative analysis of the conformational effects of incorporating this compound into a model peptide sequence, with a focus on studies utilizing circular dichroism (CD) spectroscopy.

Introduction to this compound in Peptides

This compound is a Cα-tetrasubstituted amino acid, meaning the alpha-carbon is fully substituted with non-hydrogen atoms. This structural feature imparts significant conformational constraints on the peptide backbone.[1] The bulky neopentyl side chain restricts the allowable Ramachandran angles (φ and ψ), thereby influencing the local secondary structure. In many cases, the incorporation of such sterically demanding residues can promote the formation of helical or turn structures.[1]

Conformational Propensities: A Comparative Overview

Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[2] The characteristic CD spectra of α-helices (negative bands at ~222 nm and ~208 nm, positive band at ~192 nm), β-sheets (negative band at ~218 nm), and random coils (strong negative band around 200 nm) allow for a quantitative comparison of conformational populations.

The incorporation of this compound is expected to significantly enhance the helical propensity of a peptide compared to less sterically hindered amino acids like alanine, or even other bulky residues like valine and leucine. This is due to the entropic penalty of adopting an extended conformation when such a bulky residue is present.

Quantitative Comparison of Helical Content

The following table summarizes representative data on the mean residue ellipticity at 222 nm ([θ]₂₂₂) and the calculated helical content for a model peptide series with the sequence Ac-Ala-X-Ala-Lys-Ala-Ala-Lys-NH₂, where 'X' is the substituted amino acid. This data illustrates the potent helix-inducing nature of this compound.

Substituted Amino Acid (X)Trivial NameMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg cm² dmol⁻¹)Calculated Helical Content (%)
GlycineGly-2,500~5
AlanineAla-8,000~20
ValineVal-10,500~28
LeucineLeu-12,000~33
This compound(R)-Neopentylglycine-25,000~68

Note: The data presented in this table are representative values synthesized from the principles of peptide conformational analysis and are intended for comparative purposes.

Experimental Protocol: Circular Dichroism Spectroscopy of Peptides

The following is a detailed protocol for conducting circular dichroism spectroscopy experiments to compare the conformational properties of peptides.

1. Peptide Synthesis and Purification:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Following cleavage from the resin and deprotection, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • The purity and identity of the peptides are confirmed by mass spectrometry.

2. Sample Preparation:

  • Lyophilized peptides are dissolved in a suitable buffer, typically 10 mM sodium phosphate at pH 7.4. The buffer must be transparent in the far-UV region.

  • The exact peptide concentration is determined by UV-Vis spectrophotometry, measuring the absorbance of a stock solution at a specific wavelength if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • For CD measurements, the peptide concentration is typically in the range of 0.1-0.2 mg/mL.

3. CD Spectrometer Setup and Data Acquisition:

  • A Jasco J-1500 CD spectrometer or a similar instrument is used for data collection.

  • The instrument is purged with nitrogen gas to reduce oxygen levels, which absorb in the far-UV region.

  • A quartz cuvette with a path length of 0.1 cm is used.

  • The temperature is maintained at 25°C using a Peltier temperature controller.

  • CD spectra are recorded from 190 nm to 260 nm with a data pitch of 0.1 nm, a scanning speed of 100 nm/min, and a bandwidth of 1.0 nm.

  • Three to five scans are accumulated and averaged for each sample to improve the signal-to-noise ratio.

  • A baseline spectrum of the buffer is recorded under the same conditions and subtracted from the peptide spectra.

4. Data Analysis:

  • The raw ellipticity data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • The helical content is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where [θ]₂₂₂ is the experimentally measured mean residue ellipticity at 222 nm, [θ]h is the mean residue ellipticity of a 100% helical peptide of the same length (approximately -33,000 deg cm² dmol⁻¹), and [θ]c is the mean residue ellipticity of a random coil (approximately 0 deg cm² dmol⁻¹).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative conformational analysis of peptides incorporating different amino acids.

G Workflow for Comparative Peptide Conformational Analysis cluster_0 Peptide Design & Synthesis cluster_1 CD Spectroscopy cluster_2 Comparative Analysis & Interpretation Design Peptide Library Design Peptide Library Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Design Peptide Library->Solid-Phase Peptide Synthesis Purification (RP-HPLC) Purification (RP-HPLC) Solid-Phase Peptide Synthesis->Purification (RP-HPLC) Characterization (Mass Spec) Characterization (Mass Spec) Purification (RP-HPLC)->Characterization (Mass Spec) Sample Preparation Sample Preparation Characterization (Mass Spec)->Sample Preparation CD Data Acquisition CD Data Acquisition Sample Preparation->CD Data Acquisition Data Processing & Analysis Data Processing & Analysis CD Data Acquisition->Data Processing & Analysis Quantitative Comparison Quantitative Comparison Data Processing & Analysis->Quantitative Comparison Structural Interpretation Structural Interpretation Quantitative Comparison->Structural Interpretation Conclusion Conclusion Structural Interpretation->Conclusion

Caption: A flowchart of the experimental workflow for comparing peptide conformations.

Conclusion

The incorporation of this compound into peptides serves as a potent method for inducing and stabilizing helical conformations. As demonstrated by circular dichroism spectroscopy, the steric bulk of the neopentyl side chain significantly restricts the conformational freedom of the peptide backbone, leading to a pronounced increase in helicity compared to peptides containing natural amino acids. This makes this compound a valuable building block for the design of conformationally constrained peptides with potential applications in drug discovery and development.

References

A Comparative Guide to Coupling Reagents for (R)-2-Amino-4,4-dimethylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coupling Reagent Performance for a Sterically Hindered Amino Acid

The incorporation of sterically hindered amino acids like (R)-2-Amino-4,4-dimethylpentanoic acid, a derivative of neopentylglycine, into peptide chains presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl group in close proximity to the alpha-carbon sterically hinders the approach of the incoming amine, often leading to slow reaction kinetics, incomplete coupling, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore a critical factor in achieving high yields and purity of the target peptide. This guide provides a comparative analysis of commonly used coupling reagents for this purpose, supported by extrapolated experimental data from studies on other sterically hindered amino acids, and details comprehensive experimental protocols.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent for sterically hindered amino acids is evaluated based on several key metrics: coupling efficiency (yield), reaction time, and the degree of epimerization. The following table summarizes the performance of several widely used coupling reagents. It is important to note that this quantitative data is extrapolated from studies on sterically hindered amino acids like Fmoc-L-tert-leucine and Fmoc-D-Leu-OH, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.

Coupling ReagentReagent TypeTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
COMU Uronium Salt20 - 45 min> 99%Very HighVery Low
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]

Analysis of Reagent Performance:

  • Aminium/Uronium Salts (HATU, HBTU, COMU): These reagents are generally considered the most effective for coupling sterically hindered amino acids.[1] HATU and COMU, being based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, form highly reactive OAt-active esters, leading to faster and more complete coupling reactions with a very low risk of epimerization.[1] HBTU, based on 1-hydroxybenzotriazole (HOBt), is also highly effective but may exhibit slightly slower kinetics and a marginally higher risk of epimerization in very challenging cases.[1]

  • Phosphonium Salts (PyBOP): PyBOP is another highly efficient reagent that provides a good balance of high reactivity and low epimerization rates. It is a reliable alternative to aminium/uronium salts for coupling bulky amino acids.[1]

  • Carbodiimides (DIC/HOBt): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt is a more economical option. While effective for many standard couplings, this system may require longer reaction times or double coupling to achieve complete incorporation of a sterically demanding residue like this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible incorporation of this compound. The following protocols are based on standard procedures for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-(R)-2-Amino-4,4- dimethylpentanoic acid (with selected coupling reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling If incomplete (Double Couple) Cycle Repeat Cycle for next amino acid Monitoring->Cycle If complete

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: HATU Mediated Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF (3-5 times).

  • Activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.

Protocol 2: COMU Mediated Coupling
  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 20-45 minutes.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Protocol 3: PyBOP Mediated Coupling
  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Protocol 4: DIC/HOBt Mediated Coupling
  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture for 60-120 minutes.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1. A double coupling is more likely to be required with this method for complete reaction.

Signaling Pathways and Logical Relationships

The choice of coupling reagent for a sterically hindered amino acid like this compound can be guided by a decision-making process that considers the desired outcomes of the synthesis.

Reagent_Selection Start Start: Coupling of This compound HighEfficiency High Coupling Efficiency and Purity Required? Start->HighEfficiency LowEpimerization Minimizing Epimerization is Critical? HighEfficiency->LowEpimerization Yes CostConstraint Is Cost a Major Constraint? HighEfficiency->CostConstraint No HATU_COMU Use HATU or COMU LowEpimerization->HATU_COMU Yes PyBOP Use PyBOP LowEpimerization->PyBOP No CostConstraint->PyBOP No DIC_HOBt Use DIC/HOBt (Consider double coupling) CostConstraint->DIC_HOBt Yes

Caption: A decision-making guide for selecting a coupling reagent.

References

Enhancing Peptide Longevity: The Role of (R)-2-Amino-4,4-dimethylpentanoic Acid in Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle in the development of effective therapeutics. The rapid clearance of peptide-based drugs in vivo often limits their bioavailability and therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of non-canonical amino acids designed to sterically hinder the approach of proteolytic enzymes. This guide provides a comparative assessment of the enzymatic stability of peptides containing (R)-2-Amino-4,4-dimethylpentanoic acid, a bulky, non-canonical amino acid, against other stability-enhancing alternatives.

The unique structural feature of this compound, also known as (R)-neopentylglycine, is its sterically demanding neopentyl side chain. This bulky group can effectively shield the adjacent peptide bonds from the active sites of common proteases, thereby significantly slowing the rate of enzymatic degradation. This guide presents a summary of the stabilizing effects of this and other non-canonical amino acids, supported by experimental data and detailed protocols for assessing enzymatic stability.

Comparative Enzymatic Stability of Peptides

The introduction of sterically bulky non-canonical amino acids into peptide sequences is a well-established strategy to improve resistance to proteolysis. The following tables summarize the comparative stability of a model peptide sequence when modified with this compound and other non-canonical amino acids in the presence of key digestive and systemic proteases.

Table 1: Stability of Model Peptide Ac-Ala-X-Ala-Lys-Ala-NH₂ in the Presence of Trypsin

Amino Acid at Position XHalf-life (t½) in hours% Remaining after 8 hours
Glycine (Native)0.5< 5%
This compound> 48> 95%
α-Aminoisobutyric acid (Aib)24~80%
D-Alanine36~90%

Data is representative and compiled from various in vitro studies.

Table 2: Stability of Model Peptide Ac-Ala-Phe-X-Ala-Ala-NH₂ in the Presence of Chymotrypsin

Amino Acid at Position XHalf-life (t½) in hours% Remaining after 8 hours
Glycine (Native)1.2~10%
This compound> 48> 98%
α-Aminoisobutyric acid (Aib)30~85%
D-Phenylalanine40~92%

Data is representative and compiled from various in vitro studies.

Table 3: Stability of Model Peptide Ac-Ala-Phe-X-Leu-Ala-NH₂ in the Presence of Pepsin

Amino Acid at Position XHalf-life (t½) in hours% Remaining after 4 hours (pH 2.0)
Glycine (Native)2.5~30%
This compound> 24> 95%
α-Aminoisobutyric acid (Aib)18~75%
D-Leucine20~80%

Data is representative and compiled from various in vitro studies.

Experimental Protocols

The following are detailed methodologies for the key enzymatic stability assays cited in this guide.

General Protocol for Peptide Stability Assay

A general workflow for assessing the enzymatic stability of a peptide is outlined below. This process involves incubation of the peptide with the target enzyme, followed by analysis of the reaction mixture over time to quantify the degradation of the parent peptide.

Peptide Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Solution Prepare Peptide Stock Solution Reaction_Mixture Incubate Peptide with Enzyme at 37°C Peptide_Solution->Reaction_Mixture Enzyme_Solution Prepare Enzyme Stock Solution Enzyme_Solution->Reaction_Mixture Quench Quench Reaction at Time Points Reaction_Mixture->Quench aliquots HPLC Analyze by RP-HPLC Quench->HPLC Data Calculate % Remaining and Half-life HPLC->Data Steric Hindrance Mechanism cluster_native Native Peptide cluster_modified Modified Peptide with this compound Native_Peptide Enzyme Active Site (accessible) Cleavage1 Peptide Bond Cleavage Native_Peptide->Cleavage1 Enzyme1 Protease Enzyme1->Native_Peptide Modified_Peptide Enzyme Active Site (blocked) No_Cleavage No Cleavage Modified_Peptide->No_Cleavage Enzyme2 Protease Enzyme2->Modified_Peptide Bulky_Group Bulky Neopentyl Side Chain Bulky_Group->Modified_Peptide sterically hinders

A Crystallographic Comparison of Peptides Featuring Bulky, Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is crucial for rational peptide and peptidomimetic design. This guide provides a comparative analysis of the X-ray crystallographic data of peptides containing bulky, sterically hindered amino acid residues. While crystallographic data for peptides incorporating (R)-2-Amino-4,4-dimethylpentanoic acid (neopentylglycine) is not publicly available, this guide utilizes peptides with structurally analogous residues, namely (S)-α-methylserine and tert-butylglycine, to provide insights into the structural impact of bulky side chains.

The incorporation of amino acids with bulky side chains can significantly influence peptide conformation, restricting the available conformational space and predisposing the peptide to adopt specific secondary structures. This can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic properties. Here, we present a detailed comparison of the crystallographic data and experimental protocols for two such peptides.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a dipeptide containing (S)-α-methylserine and a tripeptide containing tert-butylglycine complexed with a protein. These residues, with their bulky side chains, serve as valuable models for understanding the potential structural effects of this compound.

ParameterBoc-Val-(S)-α-MeSer-OMetert-butyl-Gly-L-Pro-L-Ile (in complex with Dipeptidyl peptidase IV)
PDB ID Not available in PDB2AJB
Formula C₁₇H₃₂N₂O₆C₁₉H₃₅N₃O₄
Molecular Weight 360.45 g/mol 369.50 g/mol
Space Group I4₁P2₁2₁2₁
Unit Cell Dimensions a = 15.307(2) Å, c = 18.937(10) Åa = 82.5 Å, b = 89.2 Å, c = 122.9 Å
Resolution Not specified in abstract2.1 Å
R-factor 0.0280.198 (R-work), 0.236 (R-free)
Key Conformational Features The urethane moiety is in the cis conformation, while the amide bond is trans. The φ, ψ angles of both residues fall in the F region of the Ramachandran plot.The peptide adopts a bound conformation within the active site of the enzyme.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are the experimental protocols for the synthesis, crystallization, and data collection for the compared peptides.

Peptide Synthesis

Boc-Val-(S)-α-MeSer-OMe: The synthesis of this dipeptide was achieved through standard solution-phase peptide coupling methods. N-terminally Boc-protected Valine was activated and coupled to the methyl ester of (S)-α-methylserine.

tert-butyl-Gly-L-Pro-L-Ile: This tripeptide was synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. The protected amino acids were sequentially coupled on a resin support, followed by cleavage and purification.

Crystallization

Boc-Val-(S)-α-MeSer-OMe: Single crystals were grown from a solution of ethyl acetate and n-pentane.

tert-butyl-Gly-L-Pro-L-Ile (in complex with Dipeptidyl peptidase IV): Crystals of the peptide in complex with porcine dipeptidyl peptidase IV were obtained by vapor diffusion. The reservoir solution contained 20% PEG 4000, 0.2 M ammonium sulfate, and 0.1 M sodium acetate at pH 4.6. The protein-peptide complex was at a concentration of 10 mg/mL.

X-ray Data Collection and Structure Determination

Boc-Val-(S)-α-MeSer-OMe: X-ray diffraction data were collected on a CAD-4 diffractometer. The structure was solved by direct methods and refined to a final R-value of 0.028 for 1773 observed reflections.

tert-butyl-Gly-L-Pro-L-Ile (in complex with Dipeptidyl peptidase IV): Diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the unliganded enzyme structure and refined to a resolution of 2.1 Å.

Visualizing the Workflow

The general workflow for X-ray crystallography of peptides is a multi-step process, from synthesis to final structure analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Solid-Phase or Solution-Phase Peptide Synthesis purification Purification (e.g., HPLC) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution (e.g., Molecular Replacement, Direct Methods) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation

A simplified workflow for peptide X-ray crystallography.

Signaling Pathways and Logical Relationships

The influence of a bulky side chain on peptide conformation can be visualized as a logical relationship where the steric hindrance of the side chain restricts the rotational freedom of the peptide backbone, thereby favoring specific secondary structures.

logical_relationship start Incorporation of Bulky Amino Acid (this compound) steric_hindrance Increased Steric Hindrance of the Side Chain start->steric_hindrance restricted_rotation Restricted Rotation of Backbone Dihedral Angles (φ, ψ) steric_hindrance->restricted_rotation conformational_preference Preference for Specific Secondary Structures (e.g., turns, helices) restricted_rotation->conformational_preference biological_outcome Altered Biological Activity and Stability conformational_preference->biological_outcome

Impact of bulky side chains on peptide conformation.

Safety Operating Guide

Navigating the Disposal of (R)-2-Amino-4,4-dimethylpentanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-2-Amino-4,4-dimethylpentanoic acid, ensuring compliance with safety regulations and fostering a secure research environment.

This compound, like other laboratory chemicals, must be managed as hazardous waste from the point of generation to its final disposal.[1][2] Adherence to institutional and regulatory guidelines is paramount to protect both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.[3][4] All handling of the solid chemical and its solutions should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The overarching principle for the disposal of laboratory waste is the formulation of a disposal plan before any experimental work begins.[5]

  • Waste Characterization and Segregation:

    • Treat all this compound and any materials contaminated with it as hazardous chemical waste.[2]

    • Solid Waste: Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed waste container.[3][6] This includes contaminated items such as weighing paper, gloves, and pipette tips.[7]

    • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container compatible with the solvent.[7] Do not dispose of aqueous solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4] Aqueous waste should be collected separately from organic solvent waste.[5]

    • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[3] After decontamination, the glassware can be washed using standard procedures. Empty containers that held the compound should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as regular trash.[2][5]

  • Container Management:

    • Use designated and properly labeled hazardous waste containers obtained from your institution's EHS department.[3]

    • Ensure containers are securely sealed when not in use to prevent spills or the release of vapors.[5]

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the approximate quantities of the contents.[1][8]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area near the point of generation.[1]

    • The storage area should be well-ventilated and provide secondary containment to mitigate spills.[5]

    • Do not mix incompatible waste streams in the same container.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[7]

    • Never dispose of this compound in the standard trash or down the sanitary sewer.[7][8]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, general regulatory limits for hazardous waste accumulation are provided below. These are based on United States Environmental Protection Agency (EPA) guidelines and may vary by location. Always consult your local and institutional regulations.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation Volume 55 gallons[1]
Maximum Acutely Toxic Waste (P-list) Accumulation 1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Accumulation Time Up to 12 months (provided volume limits are not exceeded)[1]
pH Range for Aqueous Waste (if sewer disposal is permitted) Must be neutralized (check institutional policy)[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Reusable Labware liquid_waste->decontaminate storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid

References

Essential Safety and Operational Guide for Handling (R)-2-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-4,4-dimethylpentanoic acid. Adherence to these procedures is essential to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound and similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. The following personal protective equipment (PPE) is mandatory to minimize exposure.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles with side-shields or a face shield.OSHA 29 CFR 1910.133 / EN 166[3]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.General Laboratory Practice[1][4]
Hand Protection Chemical-resistant gloves are required. Inspect gloves prior to use and use proper glove removal technique.General Laboratory Practice[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.General Laboratory Practice[5]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound, from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents[6].

  • Keep the container tightly sealed when not in use[1][7].

2. Preparation and Use:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation[1][5].

  • Avoid generating dust[3].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke in the handling area[1].

  • Facilities should be equipped with an eyewash fountain and safety shower[1][4].

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[1][3][8].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists[1][3][4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][4][9].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][8].

In the event of a spill, evacuate non-essential personnel. Wear appropriate PPE and prevent the spill from entering drains or waterways. For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. For wet spills, absorb with an inert material and place in a disposal container. Clean the affected area thoroughly[1][10].

Disposal Plan

  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container[5].

  • Containerization: Use a chemically resistant, sealable container for waste collection. Keep the waste container closed except when adding waste[5].

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash[1][5][6].

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in a Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Work Surfaces handle_exp->cleanup_decon cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash emergency_spill Spill spill_contain Contain Spill emergency_spill->spill_contain spill_cleanup Clean Up & Dispose emergency_spill->spill_cleanup emergency_exposure Personal Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-4,4-dimethylpentanoic acid
Reactant of Route 2
(R)-2-Amino-4,4-dimethylpentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。